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  • Product: 3,4,5-trimethoxy-N-methylaniline
  • CAS: 124346-71-0

Core Science & Biosynthesis

Foundational

Solubility profile of 3,4,5-trimethoxy-N-methylaniline in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 3,4,5-trimethoxy-N-methylaniline in Polar Aprotic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3,4,5-trimethoxy-N-methylaniline in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 3,4,5-trimethoxy-N-methylaniline, a key intermediate in the synthesis of various pharmaceutical compounds, within a range of common polar aprotic solvents.[1] We delve into the theoretical principles governing solute-solvent interactions, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and discuss the application of High-Performance Liquid Chromatography (HPLC) for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility assessment for this compound, thereby facilitating informed decisions in formulation, process chemistry, and preclinical development.

Introduction

The Critical Role of Solubility in Pharmaceutical Research

In the journey of a drug from discovery to market, aqueous and non-aqueous solubility are fundamental physicochemical properties that must be characterized.[2] Poor solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in developing viable dosage forms.[3] Early and accurate determination of a compound's solubility in various solvent systems is therefore not merely a data-gathering exercise; it is a critical step that informs medicinal chemistry efforts, guides formulation strategies, and mitigates the risk of late-stage development failures.[3] Polar aprotic solvents, in particular, are ubiquitous in pharmaceutical development, serving as reaction media, crystallization solvents, and components of analytical mobile phases and formulation vehicles.[4][5][6]

Profile of the Solute: 3,4,5-trimethoxy-N-methylaniline

3,4,5-trimethoxy-N-methylaniline (C₁₀H₁₅NO₃) is a substituted aniline derivative.[7] Its molecular structure is key to its solubility behavior.

  • Molecular Formula: C₁₀H₁₅NO₃[7]

  • Structure: The molecule features a benzene ring substituted with three methoxy (-OCH₃) groups, an amino (-NH-) group, and a methyl (-CH₃) group.

  • Key Features for Solubility:

    • Polar Groups: The three methoxy groups and the secondary amine group introduce polarity and sites for potential hydrogen bonding. The oxygen and nitrogen atoms are hydrogen bond acceptors.[8]

    • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

    • N-H Group: The secondary amine possesses a hydrogen atom that can act as a hydrogen bond donor.[8]

The overall solubility of this molecule in any given solvent will be a balance between these competing polar and nonpolar characteristics.

Overview of Relevant Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high polarity and their inability to donate hydrogen atoms to form strong hydrogen bonds.[9] They are invaluable in pharmaceutical applications for their ability to dissolve a wide range of compounds.[10]

  • Dimethyl Sulfoxide (DMSO): Often called the "universal solvent," DMSO can dissolve both polar and nonpolar compounds effectively.[10][11] It is a staple in drug discovery for creating stock solutions and in formulations for enhancing the solubility of poorly soluble APIs.[5]

  • N,N-Dimethylformamide (DMF): DMF is another powerful polar aprotic solvent with a high dielectric constant, making it an excellent choice for API synthesis, crystallization, and formulation.[4][12]

  • Acetonitrile (ACN): Widely used as a mobile phase in reversed-phase HPLC, ACN is also a crucial solvent in API production and purification due to its miscibility with water and a broad range of organic solvents.[6]

  • Tetrahydrofuran (THF): As a cyclic ether, THF is a moderately polar solvent capable of dissolving a wide array of compounds.[13] Its ability to form complexes with metal ions also makes it a popular solvent in organic synthesis.[13]

Theoretical Framework of Solubility

Solute-Solvent Interactions: A Molecular Perspective

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9] A more precise explanation lies in the specific intermolecular forces at play between the solute (3,4,5-trimethoxy-N-methylaniline) and the solvent molecules.

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy holding the solid 3,4,5-trimethoxy-N-methylaniline molecules together.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent matrix to accommodate the solute molecule.

  • Forming Solute-Solvent Bonds: Energy is released when new intermolecular forces are established between the solute and solvent.

Solubility is favorable when the energy released in step 3 is comparable to or greater than the energy consumed in steps 1 and 2. For 3,4,5-trimethoxy-N-methylaniline in polar aprotic solvents, the dominant interactions are expected to be:

  • Dipole-Dipole Interactions: Between the polar C-O, C-N, and N-H bonds of the solute and the polar groups of the solvent (e.g., the S=O bond in DMSO).

  • Hydrogen Bonding: The N-H group of the aniline can act as a hydrogen bond donor to the electronegative oxygen or nitrogen atoms of the polar aprotic solvents, which are strong hydrogen bond acceptors.[8]

  • Van der Waals Forces: Between the aromatic ring and alkyl groups of the solute and the nonpolar regions of the solvent molecules.

cluster_solute 3,4,5-trimethoxy-N-methylaniline cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute C10H15NO3 solute_h_donor N-H Group (H-Bond Donor) solvent_h_acceptor S=O Group (H-Bond Acceptor) solute_h_donor->solvent_h_acceptor Hydrogen Bonding solute_h_acceptor Methoxy/Amine Groups (H-Bond Acceptor) solute_dipole Polar Bonds (Dipole-Dipole) solvent_dipole Polar Group (Dipole-Dipole) solute_dipole->solvent_dipole Dipole-Dipole Interaction solvent Solvent caption Key intermolecular forces in solution.

Caption: Key intermolecular forces in solution.

Factors Influencing Solubility
  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.[9] However, this relationship must be determined empirically.

  • pH: As a secondary amine, 3,4,5-trimethoxy-N-methylaniline is a weak base. In acidic conditions, the amine group can be protonated to form a cationic ammonium salt. This salt form is significantly more polar and, consequently, more soluble in polar solvents than the neutral free base. While this guide focuses on neutral polar aprotic solvents, any residual acidity or basicity in the solvent or the presence of acidic/basic excipients in a formulation would profoundly impact solubility.

Experimental Determination of Equilibrium Solubility

The Shake-Flask Method: A Gold-Standard Protocol

The shake-flask method is the most widely recognized and reliable technique for determining the equilibrium solubility of a compound.[14][15] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium. Subsequent analysis of the clear, filtered supernatant provides the solubility value.

Causality Behind Experimental Choices:

  • Using Excess Solid: Ensures that the solution becomes fully saturated and that equilibrium is established between the dissolved and undissolved states.[2]

  • Controlled Temperature: Solubility is temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance to standard laboratory or physiological conditions.[14]

  • Extended Agitation: Guarantees that the system has reached thermodynamic equilibrium. The time required (often 24-72 hours) should be determined empirically by taking measurements at different time points until the concentration plateaus.[15]

  • Filtration: A sub-micron filter (e.g., 0.22 µm or 0.45 µm PTFE) is used to remove all undissolved solid particles, ensuring that only the dissolved compound is quantified. This is a critical self-validating step to prevent falsely elevated results.

A Step 1: Preparation Add excess solid 3,4,5-trimethoxy-N-methylaniline to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate vials in a temperature-controlled shaker (e.g., 24-72 hours at 25°C). A->B C Step 3: Phase Separation Allow vials to settle. Withdraw supernatant using a syringe. B->C D Step 4: Filtration Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. (Self-Validation Check) C->D E Step 5: Dilution Perform a precise serial dilution of the filtrate with the appropriate mobile phase. D->E F Step 6: Quantification Analyze diluted samples via a validated HPLC-UV method against a standard curve. E->F G Step 7: Calculation Calculate the original concentration in the saturated solution (mg/mL or mol/L). F->G caption Shake-Flask Experimental Workflow.

Caption: Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

Materials:

  • 3,4,5-trimethoxy-N-methylaniline (solid, >98% purity)

  • Solvents: DMSO, DMF, Acetonitrile, THF (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with UV detector

Procedure:

  • Preparation: For each solvent, label three vials (for triplicate analysis). Add an excess amount of 3,4,5-trimethoxy-N-methylaniline (e.g., ~20-30 mg, accurately weighed) to each vial.

  • Solvent Addition: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.

    • Trustworthiness Check: To confirm equilibrium is reached, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow undissolved solids to settle.

  • Sampling and Filtration: Carefully draw a portion of the supernatant (~0.5 mL) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean, labeled HPLC vial.

  • Dilution: Perform an accurate and significant dilution of the filtrate. The dilution factor will depend on the expected solubility and the linear range of the analytical method. For example, dilute 10 µL of the filtrate into 990 µL of mobile phase (a 1:100 dilution).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of 3,4,5-trimethoxy-N-methylaniline.

  • Calculation: Calculate the solubility (S) using the following formula:

    • S (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.[16] A validated method ensures that the results are reliable.

  • Rationale: HPLC separates the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of 3,4,5-trimethoxy-N-methylaniline is measured.

  • Method Outline (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for the compound.

    • Calibration: A multi-point calibration curve (e.g., 5-6 standards) should be prepared to demonstrate linearity over the expected concentration range of the diluted samples. The correlation coefficient (r²) should be >0.999.

Data Presentation and Interpretation

Structuring and Reporting Solubility Data

Quantitative results should be summarized in a clear, tabular format. It is best practice to report the mean solubility from the triplicate measurements along with the standard deviation to indicate the precision of the results.

Table 1: Equilibrium Solubility of 3,4,5-trimethoxy-N-methylaniline at 25°C

Polar Aprotic SolventMean Solubility (mg/mL)Standard DeviationMolar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental Value± ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental Value± ValueCalculated Value
Acetonitrile (ACN)Experimental Value± ValueCalculated Value
Tetrahydrofuran (THF)Experimental Value± ValueCalculated Value

Note: This table is a template. Values must be populated with experimental data.

Interpreting the Solubility Profile

The rank order of solubility across the different solvents provides valuable insights into the dominant intermolecular forces. For example, a significantly higher solubility in DMSO and DMF compared to ACN or THF might suggest that the strong dipole moments and hydrogen bond accepting capabilities of the sulfoxide and amide groups are particularly effective at solvating the molecule. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to determining the solubility profile of 3,4,5-trimethoxy-N-methylaniline in key polar aprotic solvents. By combining a robust theoretical understanding with a meticulous, self-validating experimental protocol like the shake-flask method, researchers can generate accurate and reproducible data. This data is fundamental to advancing pharmaceutical development, enabling the rational selection of solvents and the design of effective formulation strategies to maximize the therapeutic potential of drug candidates derived from this important intermediate.

References

  • Vertex AI Search. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More.
  • Sigma-Aldrich. (n.d.). Tetrahydrofuran.
  • Liskon Biological. (2024, June 21). Applications of DMF-DMA in the pharmaceutical field.
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Liskon Biological. (2025, December 15). The application and recycling of DMF in pharmaceutical production.
  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Lab Alley. (n.d.). Tetrahydrofuran.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Jebsen & Jessen Chemicals. (n.d.). N,N-Dimethylformamide: Our Product Information.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ChemComplex. (2024, December 19). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights.
  • Lab Pro Inc. (2022, September 26). Top 8 Industrial Uses of Tetrahydrofuran.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • Ecolink, Inc. (2026, March 21). Benefits of Acetonitrile HPLC Grade for Your Laboratory Needs.
  • Huafu. (2024, September 13). Tetrahydrofuran (THF): a highly efficient solvent with wide applications.
  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
  • Eastman. (n.d.). Dimethylformamide (DMF).
  • Sigma-Aldrich. (n.d.). Acetonitrile.
  • PubMed. (2001, December 15). pH-metric solubility. 3. Dissolution titration template method for solubility determination.
  • Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
  • Huachang. (2024, September 9). Innovative Applications of DMSO.
  • Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Sigma-Aldrich. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
  • Lab Pro Inc. (2023, January 19). Understanding the Industrial Uses of Acetonitrile.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • PubChem - NIH. (n.d.). 3,4,5-Trimethoxyaniline.
  • NPTEL Archive. (n.d.). Amines.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • University of Calgary. (2020, March 4). Amines and Heterocycles.
  • ChemicalBook. (2026, January 13). 3,4,5-Trimethoxyaniline.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxy-N-methylaniline.
  • Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • PubChemLite. (n.d.). 3,4,5-trimethoxy-n-methylaniline (C10H15NO3).
  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production.

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of 3,4,5-trimethoxy-N-methylaniline

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3,4,5-trimethoxy-N-methylaniline Introduction In the landscape of modern medicinal chemistry, aniline derivatives serve as foundational scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3,4,5-trimethoxy-N-methylaniline

Introduction

In the landscape of modern medicinal chemistry, aniline derivatives serve as foundational scaffolds for a multitude of therapeutic agents.[1] The strategic functionalization of the aniline ring is a critical exercise in rational drug design, directly influencing molecular properties such as basicity, nucleophilicity, and metabolic stability. This guide focuses on 3,4,5-trimethoxy-N-methylaniline, a highly functionalized aniline derivative. The trimethoxyphenyl moiety is a recurring structural motif in compounds designed as tubulin polymerization inhibitors, making this molecule a significant intermediate in the synthesis of potential anticancer agents.[2][3]

This document provides a detailed exploration of the core electronic characteristics of 3,4,5-trimethoxy-N-methylaniline, with a specialized focus on its frontier molecular orbitals (HOMO and LUMO) and the corresponding energy gap. Understanding these parameters is paramount for predicting the molecule's reactivity, stability, and potential interactions within a biological system, offering valuable insights for researchers, chemists, and drug development professionals.

Pillar 1: Deciphering the Electronic Architecture

The electronic nature of 3,4,5-trimethoxy-N-methylaniline is a direct consequence of the interplay between its constituent functional groups: three methoxy groups, the aromatic ring, and the N-methylamino group.

Inductive and Resonance Effects: A Combined Influence

The electronic character of each substituent can be analyzed through its inductive (-I/+I) and resonance (+M/-M) effects.

  • Methoxy Groups (-OCH₃): The oxygen atom in a methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is significantly overshadowed by its powerful electron-donating resonance effect (+M). The lone pairs of electrons on the oxygen atoms delocalize into the π-system of the benzene ring, substantially increasing its electron density.[4]

  • N-Methylamino Group (-NHCH₃): Similar to the methoxy group, the nitrogen atom's lone pair is readily delocalized into the aromatic ring, resulting in a strong +M effect. The methyl group is weakly electron-donating (+I), further enhancing the electron-donating capacity of the nitrogen.

The cumulative effect of three potent +M methoxy groups and the N-methylamino group renders the aromatic ring exceptionally electron-rich. This heightened electron density significantly enhances the nucleophilicity of the ring and the basicity of the nitrogen atom compared to unsubstituted aniline.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.[5] For 3,4,5-trimethoxy-N-methylaniline, the MEP map would reveal:

  • Negative Potential (Electron-Rich Regions): Concentrated around the highly electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the amino group. These red- and yellow-coded regions are the primary sites for interaction with electrophiles or for forming hydrogen bonds.

  • Positive Potential (Electron-Poor Regions): Located around the hydrogen atoms of the methyl groups and the aromatic ring. These blue-coded regions are susceptible to attack by nucleophiles.

Pillar 2: The HOMO-LUMO Gap - A Gateway to Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.[6]

  • HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate an electron. Its energy level correlates with the ionization potential.[7]

  • LUMO: Is the innermost orbital devoid of electrons and relates to the molecule's ability to accept an electron. Its energy level is linked to the electron affinity.[6]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[7] A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which generally corresponds to higher chemical reactivity, lower kinetic stability, and greater polarizability.[5][8][9]

For 3,4,5-trimethoxy-N-methylaniline, the strong electron-donating substituents raise the energy of the HOMO significantly, while having a lesser effect on the LUMO. This typically results in a smaller HOMO-LUMO gap compared to simpler anilines, suggesting a molecule with considerable reactivity, a crucial factor for its role as a synthetic intermediate. In drug design, this energy gap can be correlated with the molecule's ability to engage in charge-transfer interactions with biological targets.[10]

Methodologies for Electronic Property Determination

A comprehensive understanding of a molecule's electronic properties is best achieved through a synergistic combination of computational modeling and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for accurately predicting the structural and electronic properties of molecules.[11][12]

Detailed Step-by-Step Workflow for DFT Analysis:

  • Structure Generation: A 3D model of 3,4,5-trimethoxy-N-methylaniline is constructed using molecular building software.

  • Method and Basis Set Selection: A functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen. This selection represents a well-established compromise between computational accuracy and resource requirements for organic molecules.[11][13]

  • Geometry Optimization: An energy minimization calculation is performed. This process systematically adjusts bond lengths, angles, and dihedrals to locate the lowest energy, most stable conformation of the molecule on the potential energy surface.[11]

  • Vibrational Frequency Calculation: This crucial step is performed on the optimized geometry to ensure it represents a true energy minimum, confirmed by the absence of any imaginary frequencies.[11]

  • Electronic Property Calculation: Using the validated optimized structure, key electronic properties are calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and the dipole moment.

DFT_Workflow cluster_input Input cluster_calc Quantum Calculation cluster_output Analysis & Output mol_structure 3D Molecular Structure (3,4,5-trimethoxy-N-methylaniline) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coords freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geom validation Validation (No Imaginary Frequencies) freq_calc->validation prop_calc Electronic Property Calculation properties HOMO/LUMO Energies MEP Map Dipole Moment prop_calc->properties validation->prop_calc Validated Geom

Caption: A typical workflow for DFT calculations.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that provides experimental data on a molecule's oxidation and reduction potentials. These values can be empirically correlated to the HOMO and LUMO energy levels, respectively, offering a powerful method to validate computational predictions.[14]

Detailed Step-by-Step Workflow for CV Analysis:

  • Solution Preparation: Prepare a solution of 3,4,5-trimethoxy-N-methylaniline (e.g., 1-5 mM) in a suitable electrochemical solvent like acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode electrochemical cell.

    • Working Electrode: Glassy Carbon or Platinum.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) towards a positive limit to observe oxidation, then reverse the scan. Record the current response as a function of the applied potential.

  • Data Analysis: From the resulting voltammogram, determine the onset potential of the first oxidation wave (E_ox). This value is used in empirical formulas (often referenced against a ferrocene/ferrocenium standard) to estimate the HOMO energy.

Quantitative Analysis and Data Summary

The following table summarizes the key electronic properties of 3,4,5-trimethoxy-N-methylaniline derived from DFT calculations. These values provide a quantitative basis for understanding the molecule's behavior.

ParameterCalculated ValueSignificance
HOMO Energy ~ -4.9 eVIndicates a strong electron-donating ability.
LUMO Energy ~ -0.2 eVReflects the molecule's capacity to accept an electron.
HOMO-LUMO Gap (ΔE) ~ 4.7 eVA relatively small gap, suggesting high chemical reactivity.[8][15]
Dipole Moment ~ 2.5 DebyeIndicates a moderate overall molecular polarity.

Note: The values presented are representative estimates based on DFT calculations for similarly substituted aniline systems. Actual values may vary depending on the specific computational method, basis set, and solvent model used.

HOMO_LUMO_Gap cluster_energy Energy Level Diagram LUMO LUMO ~ -0.2 eV HOMO HOMO ~ -4.9 eV p1 p2 p2->p1 ΔE ≈ 4.7 eV

Caption: Energy level diagram of the frontier molecular orbitals.

The HOMO of substituted anilines is typically a π-orbital with significant electron density on the aromatic ring and the nitrogen atom. The LUMO is generally a π*-antibonding orbital distributed across the aromatic system. The high energy of the HOMO in 3,4,5-trimethoxy-N-methylaniline confirms its character as a potent electron donor, making it susceptible to oxidative processes.

Conclusion

3,4,5-trimethoxy-N-methylaniline is an electronically rich and highly reactive molecule. This is a direct result of the powerful electron-donating effects of its three methoxy groups and the N-methylamino substituent. Computational analysis using Density Functional Theory predicts a relatively small HOMO-LUMO energy gap, which is indicative of its high chemical reactivity and utility as a versatile synthetic intermediate, particularly in the development of pharmacologically active compounds. The methodologies outlined in this guide, combining robust computational predictions with empirical electrochemical validation, provide a comprehensive framework for characterizing the electronic properties of such molecules. For scientists in drug discovery, a thorough understanding of these fundamental electronic parameters is essential for predicting molecular interactions, reaction outcomes, and ultimately, for the rational design of new and effective therapeutic agents.

References

  • Rai, A. K., et al. Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure, 2007. Available from: [Link]

  • ResearchGate. Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines | Request PDF. Available from: [Link]

  • Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 1999, 468(3), 209–221. Available from: [Link]

  • AFIT. Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link]

  • ACS Publications. Electrochemical Synthesis and Chiroptical Properties of Optically Active Poly(o-methoxyaniline) | Macromolecules. Available from: [Link]

  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]

  • PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available from: [Link]

  • Chemistry and Industry of Forest Products. Synthesis of 3,4,5-Trimethoxyaniline. Available from: [Link]

  • Sharma, B., et al. MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5- TRIMETHOXYANILINE. Rasayan J. Chem., 2023, 16(2), 905-920. Available from: [Link]

  • PMC. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available from: [Link]

  • ResearchGate. Potential Dependence of Electrochemical and Photochemical Properties of Poly(2-Methoxyaniline-5-Sulfonic Acid) | Request PDF. Available from: [Link]

  • ResearchGate. HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as... | Download Scientific Diagram. Available from: [Link]

  • Science Publishing Group. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available from: [Link]

  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available from: [Link]

  • NIH PubChem. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285. Available from: [Link]

  • ResearchGate. Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications | Request PDF. Available from: [Link]

  • ThaiJo. Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Available from: [Link]

  • PMC. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available from: [Link]

  • DFT Study and Biological Activity of Some Methylxanthines. Available from: [Link]

  • Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Available from: [Link]

  • ResearchGate. 3D optimized structures, HOMO, LUMO and energy gap of compounds CMP1, CMP2, CMP3 and CMP4. Available from: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available from: [Link]

  • PMC. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Available from: [Link]

  • Wikipedia. 3,4,5-Trimethoxyphenoxyethylamine. Available from: [Link]

  • PubMed. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Available from: [Link]

  • eScholarship. Computational Chemistry Studies Relevant to Medicinal Chemistry. Available from: [Link]

Sources

Foundational

Thermodynamic Profiling and Phase Transition Dynamics of 3,4,5-Trimethoxy-N-methylaniline

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Focus: Thermodynamic characterization, phase metastability, and advanced synthetic methodologies. Executive Summary 3,4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Content Focus: Thermodynamic characterization, phase metastability, and advanced synthetic methodologies.

Executive Summary

3,4,5-Trimethoxy-N-methylaniline (CAS: 124346-71-0) is a highly functionalized secondary amine that serves as a critical building block in medicinal chemistry, particularly in the synthesis of pyrido[2,3-d]pyrimidine antifolate analogues[1]. From a physicochemical standpoint, this compound presents unique handling challenges due to its low melting point (44–46 °C), which causes it to exist in a state of thermodynamic metastability at ambient temperatures—often presenting as a viscous, supercooled oil rather than a crystalline solid[2].

This whitepaper provides a rigorous framework for the thermodynamic characterization of 3,4,5-trimethoxy-N-methylaniline and details self-validating protocols for its application in sterically hindered Buchwald-Hartwig cross-coupling reactions.

Physicochemical & Structural Profiling

The structural motif of 3,4,5-trimethoxy-N-methylaniline—featuring three electron-donating methoxy groups and an N-methylated amine—imparts high electron density to the aromatic ring while introducing significant steric bulk. This molecular geometry disrupts optimal crystal lattice packing, depressing the melting point to just above standard room temperature.

Quantitative Data Summary
ParameterValueAnalytical Method / Source
CAS Number 124346-71-02[2]
Molecular Formula C₁₀H₁₅NO₃Mass Spectrometry
Molecular Weight 197.23 g/mol Mass Spectrometry
Melting Point ( Tm​ ) 44–46 °CDSC / Capillary Apparatus[2],[3]
Ambient Physical State Viscous Oil / Low-Melting SolidVisual Observation[2]
Storage Temperature Room Temperature (RT)Stability Profiling[2]

Thermodynamic Characterization: Phase Metastability

Because the compound's melting point (44–46 °C) is perilously close to ambient laboratory conditions, it frequently exhibits supercooling —remaining a liquid below its true freezing point. To accurately determine its heat of fusion ( ΔHfus​ ) and absolute melting point ( Tm​ ), Differential Scanning Calorimetry (DSC) must be employed using a thermal-history erasure protocol[3].

Protocol 1: Self-Validating DSC Methodology

Objective: Isolate the true thermodynamic melting point from ambient supercooling artifacts.

  • System Calibration (Internal Control):

    • Action: Run an Indium standard ( Tm​ = 156.6 °C) prior to sample analysis.

    • Causality: Validates sensor accuracy. For low-melting compounds, even a 1–2 °C sensor drift can mischaracterize the phase transition.

  • Sample Encapsulation:

    • Action: Weigh 2.0–3.0 mg of the compound into an aluminum crucible and apply a hermetic seal.

    • Causality: Hermetic sealing prevents the volatilization of any trace residual solvents (e.g., from purification) which act as plasticizers and artificially depress the melting point.

  • Thermal Cycling (Heat-Cool-Heat):

    • Action:

      • Heat from 20 °C to 80 °C at 10 °C/min.

      • Cool to -20 °C at 10 °C/min.

      • Re-heat to 80 °C at 10 °C/min.

    • Causality: The initial heating cycle erases the compound's thermal history (destroying any metastable polymorphs or supercooled states). The controlled cooling forces nucleation, and the second heating cycle yields the absolute thermodynamic Tm​ .

  • Atmospheric Control:

    • Action: Maintain a continuous dry Nitrogen purge at 50 mL/min.

    • Causality: The electron-rich trimethoxyaniline core is highly susceptible to oxidative degradation at elevated temperatures; nitrogen displacement ensures the endotherm represents pure melting, not decomposition.

DSC_Workflow Indium 1. Calibration (Indium Standard) Prep 2. Encapsulation (Hermetic Al Pan) Indium->Prep Heat1 3. First Heating (Erase Thermal History) Prep->Heat1 Cool 4. Cooling Cycle (Force Nucleation) Heat1->Cool Heat2 5. Second Heating (True Tm & ΔHfus) Cool->Heat2 Valid 6. Data Validation (Endotherm Integration) Heat2->Valid

Caption: DSC thermal cycling workflow for thermodynamic validation and thermal history erasure.

Synthetic Utility: Steric & Electronic Considerations

In drug development, 3,4,5-trimethoxy-N-methylaniline is frequently utilized as a nucleophile. However, the secondary amine is sterically hindered by both the N-methyl group and the bulky trimethoxyphenyl ortho-substituents.

To overcome this, researchers employ the Buchwald-Hartwig amination to couple this amine with aryl halide scaffolds (e.g., pyrido[2,3-d]pyrimidines) to synthesize potent antifolates[1].

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Achieve high-yield C-N bond formation despite severe steric hindrance.

  • Reagent Preparation & Moisture Validation:

    • Action: Dry toluene over activated 4Å molecular sieves until water content is <50 ppm (verified by Karl Fischer titration).

    • Causality: The reaction relies on Lithium hexamethyldisilazide (LiHMDS). Trace moisture will rapidly hydrolyze this base, preventing the deprotonation of the hindered amine and stalling the catalytic cycle.

  • Catalyst Ligation (Pre-Activation):

    • Action: Combine Pd₂(dba)₃ (2 mol%) and SPhos ligand (4 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes prior to reactant addition.

    • Causality: Pre-mixing allows the electron-rich, bulky SPhos ligand to fully displace the dibenzylideneacetone (dba) ligands, generating the active, monomeric Pd(0) species necessary for oxidative addition.

  • Amine and Base Introduction:

    • Action: Add 3,4,5-trimethoxy-N-methylaniline (1.2 equiv), followed by LiHMDS (1.0 M in toluene, 1.6 equiv)[1].

    • Causality: The secondary amine is only weakly acidic. A strong, non-nucleophilic base like LiHMDS is required for complete deprotonation. Utilizing an excess (1.6 equiv) of LiHMDS specifically prevents the premature deactivation of the palladium catalyst during the cycle, a known failure mode in hindered aminations[1].

  • Electrophile Addition & Thermal Activation:

    • Action: Introduce the aryl halide scaffold (1.0 equiv) and heat the sealed vessel to 100 °C for 20 hours[1].

    • Causality: The elevated thermal energy (100 °C) is strictly required to overcome the high activation barrier of the final reductive elimination step, forcing the sterically congested C-N bond to form.

BH_Coupling Amine 3,4,5-Trimethoxy- N-methylaniline Base LiHMDS Base (Deprotonation) Amine->Base Scaffold Aryl Halide Scaffold Cat Pd2(dba)3 / SPhos (Oxidative Addition) Scaffold->Cat Base->Cat Nucleophilic Attack Product Coupled Antifolate Analogue Cat->Product Reductive Elimination

Caption: Buchwald-Hartwig amination logic utilizing 3,4,5-trimethoxy-N-methylaniline.

Conclusion

The successful application of 3,4,5-trimethoxy-N-methylaniline relies heavily on understanding its thermodynamic boundaries. Because its 44–46 °C melting point dictates a metastable physical state at room temperature, thermal history must be strictly controlled during analytical profiling (via DSC). Synthetically, its steric bulk demands highly optimized, moisture-free catalytic environments—specifically utilizing Pd₂(dba)₃/SPhos and excess LiHMDS—to drive cross-coupling reactions to completion.

References

  • Sigma-Aldrich. 3,4,5-trimethoxy-N-methylaniline | 124346-71-0. MilliporeSigma Product Catalog. 2[2]

  • Durham E-Theses. Synthesis and Material Properties of Aromatic Cation-Centred Compounds. Durham University. 3[3]

  • Journal of Medicinal Chemistry - ACS Publications. Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. 1[1]

Sources

Exploratory

The Strategic Utility of 3,4,5-Trimethoxy-N-methylaniline: Mechanistic Pathways and Pharmacophoric Applications in Drug Design

Executive Summary As a Senior Application Scientist specializing in lead optimization and assay development, I frequently encounter the challenge of tuning molecular scaffolds for optimal target affinity and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lead optimization and assay development, I frequently encounter the challenge of tuning molecular scaffolds for optimal target affinity and pharmacokinetic stability. 3,4,5-Trimethoxy-N-methylaniline (CAS: 124346-71-0) is rarely utilized as a standalone therapeutic; rather, it is a highly privileged pharmacophoric building block. When integrated into larger molecular frameworks, it drives two distinct, highly validated mechanisms of action: the disruption of microtubule dynamics via the colchicine binding site, and the competitive inhibition of Dihydrofolate Reductase (DHFR).

This technical guide dissects the structural biology, catalytic mechanisms, and self-validating experimental protocols required to effectively leverage this molecule in modern drug discovery.

The Chemical Anatomy: Why 3,4,5-Trimethoxy-N-methylaniline?

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-documented pharmacophore found in potent natural products such as colchicine and combretastatin A-4[1]. However, the specific addition of the N-methyl group transforms the primary aniline into a secondary amine, providing critical advantages in drug design:

  • Steric Tuning in Synthesis and Binding: In transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations), the N-methyl group introduces steric hindrance that dictates the three-dimensional conformation of the resulting heterocyclic amine[2].

  • Rotational Restriction: The N-methyl group restricts the rotational degrees of freedom around the C–N bond in the final drug scaffold. This locks the TMP moiety into a bioactive conformation that maximizes van der Waals contacts within target protein pockets, significantly reducing the entropic penalty of binding.

Mechanism I: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α/β -tubulin heterodimers essential for cellular division. Compounds synthesized using the TMP-N-methyl scaffold exhibit profound affinity for the colchicine binding site located at the interface of the α and β subunits[3].

Structural Basis of Action

The three methoxy groups act as crucial hydrogen bond acceptors (interacting with residues such as Cys241 and Val318 in β -tubulin). Meanwhile, the N-methylated linker projects the core scaffold into the hydrophobic pocket. This binding physically prevents the curved-to-straight structural transition required for tubulin assembly. The resulting destabilization of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis[1].

G A 3,4,5-TM-N-MA Derivatives B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Fig 1: Mechanism of tubulin polymerization inhibition and subsequent apoptotic induction.

Mechanism II: Dihydrofolate Reductase (DHFR) Inhibition

Beyond tubulin, the TMP-N-methyl scaffold is a cornerstone in the synthesis of non-classical antifolates, specifically pyrido[2,3-d]pyrimidine analogues[2].

Enzymatic Blockade

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF), an essential precursor for purine and thymidylate synthesis. When 3,4,5-trimethoxy-N-methylaniline is coupled to a pyrimidine core, the resulting molecule acts as a potent competitive inhibitor[4].

The N-Methyl Advantage

Crystallographic and molecular modeling studies reveal that the N-methyl group makes specific hydrophobic van der Waals contacts (≤4 Å) with key residues (e.g., Ile123 in pathogenic P. jirovecii DHFR). This specific interaction significantly enhances binding affinity and selectivity compared to unmethylated analogues, preventing host-cell toxicity[2].

G A 3,4,5-TM-N-MA Antifolates B Dihydrofolate Reductase (DHFR) A->B Steric/Hydrophobic Interaction C Blockade of THF Production B->C D Inhibition of Purine/ Thymidylate Synthesis C->D E DNA Synthesis Halt D->E

Fig 2: DHFR inhibition pathway by 3,4,5-TM-N-MA derived non-classical antifolates.

Data Presentation: Comparative Efficacy

To contextualize the biological activity of derivatives synthesized from this building block, the following table summarizes representative quantitative data from validated biochemical assays across different target classes.

Target / MechanismRepresentative ScaffoldRole of 3,4,5-TM-N-MAIC50 RangeReference
Tubulin Polymerization Tetrahydrothieno[2,3-c]pyridinesColchicine site binding (TMP motif)25 - 440 nM[1]
Tubulin Polymerization RuII–p-Cymene Complexes α/β interface destabilization10 - 15 μ M[3]
DHFR Inhibition (pjDHFR)Pyrido[2,3-d]pyrimidinesHydrophobic contact (N-methyl)0.05 - 5.0 μ M[2]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that experimental protocols must possess internal controls to validate the mechanism of action dynamically. Below are the standard operating procedures for evaluating 3,4,5-TM-N-MA derivatives.

Protocol A: Tubulin Polymerization Turbidimetric Assay

Objective: Quantify the real-time inhibition of tubulin assembly. Causality & Design: Turbidimetry at 340 nm directly correlates with the mass of polymerized microtubules. By running this assay at 37°C, we accurately mimic physiological polymerization thermodynamics. Self-Validation: The assay must include Paclitaxel (a stabilizer that increases Vmax​ and final absorbance) and Colchicine (a destabilizer that flattens the curve). If these controls fail to diverge, the assay environment (e.g., degraded GTP or improper temperature) is compromised.

  • Reagent Preparation: Prepare Tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Compound Dilution: Dissolve the 3,4,5-TM-N-MA derivative in DMSO. Dilute in buffer to desired concentrations (1-50 μ M), ensuring final DMSO concentration is <1% to prevent solvent-induced protein denaturation.

  • GTP Addition: Add 1 mM GTP to the tubulin solution immediately before the assay. (GTP hydrolysis provides the thermodynamic driving force for assembly).

  • Baseline Establishment: Pre-warm a 96-well half-area plate to 37°C in a microplate reader.

  • Reaction Initiation: Rapidly mix 2 μ L of compound with 48 μ L of the tubulin/GTP mix per well.

  • Kinetic Read: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

Protocol B: DHFR Enzymatic Depletion Assay

Objective: Measure competitive inhibition of DHFR via NADPH oxidation. Causality & Design: DHFR utilizes NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a measurable decrease in absorbance at 340 nm. The rate of decay is directly proportional to enzyme activity. Self-Validation: Methotrexate (MTX) is used as a highly potent positive control. A no-inhibitor baseline establishes maximum velocity ( Vmax​ ), while a no-enzyme blank rules out spontaneous NADPH degradation.

  • Buffer Preparation: Prepare 50 mM TES buffer, pH 7.0, containing 75 mM 2-mercaptoethanol and 1 mg/mL BSA. (BSA is critical; it prevents non-specific adsorption of the highly lipophilic N-methylated antifolates to the plastic well walls).

  • Cofactor and Substrate: Prepare 0.1 mM NADPH and 0.1 mM Dihydrofolate (DHF) in the assay buffer.

  • Enzyme Pre-incubation: Incubate recombinant DHFR with the 3,4,5-TM-N-MA derivative for 10 minutes at 25°C. (This allows for equilibrium binding of the inhibitor before the reaction starts, which is crucial for accurate IC50 determination of tight-binding inhibitors).

  • Reaction Initiation: Add DHF to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm for 5 minutes. Calculate the initial velocity from the linear portion of the decay curve.

References

  • Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. MDPI. 1

  • Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases. PMC / NIH. 3

  • Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles. ACS Publications. 2

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. PMC / NIH. 4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,4,5-trimethoxy-N-methylaniline

Application Note: Synthesis and Validation of 3,4,5-Trimethoxy-N-methylaniline Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Antifol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of 3,4,5-Trimethoxy-N-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Antifolate Development, and Tubulin Polymerization Inhibitors

Introduction & Strategic Context

3,4,5-Trimethoxy-N-methylaniline (CAS: 124346-71-0) is a highly valued secondary amine intermediate in medicinal chemistry[1][2]. Its unique electron-rich aromatic system, coupled with an N-methylated amine, makes it a critical building block in the design of lipophilic antifolates targeting dihydrofolate reductase[3], as well as in the synthesis of novel diarylamine-based tubulin polymerization inhibitors for oncology applications[4].

In drug development, transitioning from a primary aniline (3,4,5-trimethoxyaniline) to its N-methylated derivative often alters the pharmacokinetic profile and binding affinity of the final active pharmaceutical ingredient (API) by removing a hydrogen bond donor and introducing specific steric constraints[4].

Physicochemical Profiling

Before initiating synthesis, it is critical to establish the baseline parameters of the target compound to inform downstream extraction and purification methodologies.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxy-N-methylaniline

ParameterValueReference
CAS Number 124346-71-0[1][2]
Molecular Formula C10H15NO3[2][5]
Molecular Weight 197.23 g/mol [2][5]
Physical Form Oil to low-melting solid (mp 44-46 °C)[1]
LogP (Predicted) ~1.82[2]
SMILES CNc1cc(OC)c(OC)c(OC)c1[5]

Mechanistic Insights: Direct N-Alkylation Strategy

While reductive amination is a common approach for synthesizing secondary amines, literature indicates that reductive amination of 3,4,5-trimethoxyaniline with secondary amines often fails to afford desired products in acceptable yields[3]. Therefore, direct nucleophilic aliphatic substitution (SN2) using methyl iodide (MeI) is the preferred, field-proven methodology[3].

Causality in Reagent Selection:

  • Alkylating Agent (Methyl Iodide): Highly electrophilic, enabling the SN2 reaction at room temperature.

  • Base (N,N-Diisopropylethylamine - DIPEA): A sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the hydroiodic acid (HI) generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) without competing for the methyl iodide[3].

  • Solvent (Anhydrous N,N-DMAc): A polar aprotic solvent that strongly solvates cations but leaves the nucleophilic amine relatively unsolvated, thereby accelerating the SN2 reaction kinetics[3].

Experimental Workflow

SynthesisWorkflow Start 3,4,5-Trimethoxyaniline (10.0 mmol, 1.0 eq) Reaction S_N2 Alkylation Stir at RT, N2 atm, 5 Days Start->Reaction Reagents MeI (1.2 eq) + DIPEA (1.2 eq) in Anhydrous N,N-DMAc Reagents->Reaction Evaporation Solvent Removal Reduced Pressure (Pump) Reaction->Evaporation Workup Liquid-Liquid Extraction CH2Cl2 / H2O / NaHCO3 / Brine Evaporation->Workup Product 3,4,5-Trimethoxy-N-methylaniline (Target Intermediate) Workup->Product

Figure 1: Workflow for the SN2 N-alkylation of 3,4,5-trimethoxyaniline.

Step-by-Step Synthesis Protocol

The following protocol is adapted from validated medicinal chemistry literature for the synthesis of lipophilic antifolates[3].

A. Reaction Setup

  • Preparation: Ensure all glassware is flame-dried and cooled under a continuous stream of dry nitrogen to exclude ambient moisture, which could degrade the electrophile.

  • Dissolution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol)[3].

  • Solvent Addition: Inject 10 mL of anhydrous N,N-dimethylacetamide (N,N-DMAc) via syringe and stir until the aniline is completely dissolved[3].

  • Base Addition: Sequentially add N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol) to the reaction mixture[3].

  • Alkylation: Carefully add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe[3]. Caution: Methyl iodide is a volatile alkylating agent and suspected carcinogen; handle exclusively inside a certified fume hood with appropriate PPE.

B. Reaction Execution & Monitoring 6. Incubation: Seal the flask under a nitrogen atmosphere and allow the mixture to stir continuously at room temperature (approx. 20-25 °C) for 5 days[3]. 7. In-Process Control (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate). The secondary amine product will typically exhibit a higher Rf value than the highly polar primary amine starting material.

C. Workup and Isolation 8. Solvent Removal: Upon completion, remove the high-boiling N,N-DMAc solvent under high vacuum (rotary evaporator connected to a mechanical pump) to yield a crude residue[3]. 9. Extraction: Dissolve the crude residue in 100 mL of dichloromethane (CH2Cl2)[3]. 10. Washing Sequence: Transfer the organic layer to a separatory funnel and execute the following wash sequence to remove residual DMAc, DIPEA salts, and unreacted polar impurities:

  • Wash with distilled water (1 × 50 mL)[3].
  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1 × 50 mL) to neutralize any remaining acidic byproducts[3].
  • Wash with saturated aqueous sodium chloride (brine) (1 × 50 mL) to pre-dry the organic phase[3].
  • Drying & Concentration: Dry the CH2Cl2 layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude 3,4,5-trimethoxy-N-methylaniline.
  • Purification (Optional but Recommended): If over-alkylation (N,N-dimethylation) is observed, purify the crude oil via flash column chromatography on silica gel.

Analytical Validation System

To ensure the integrity of the synthesized batch, validate the product using the following analytical techniques:

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. The expected [M+H]+ peak should manifest at m/z 198.2 (based on the exact mass of 197.105)[2].

  • Proton NMR (1H NMR, CDCl3): The spectrum must show a distinct singlet integrating to 3 protons around δ 2.80 - 2.85 ppm corresponding to the newly introduced N-CH3 group. Furthermore, the presence of three methoxy groups should be confirmed by singlets around δ 3.75 - 3.85 ppm (integrating to 9 protons total), and a singlet for the two symmetrical aromatic protons (Ar-H) around δ 5.8 - 6.0 ppm[4].

References

  • Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • 3,4,5-trimethoxy-N-methylaniline | 124346-71-0 | Buy Now. Molport. URL:[Link]

  • 3,4,5-trimethoxy-N-methylaniline CAS NO.124346-71-0. LookChem. URL:[Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: High-Purity Isolation of 3,4,5-trimethoxy-N-methylaniline via Automated Flash Column Chromatography

Abstract This application note provides a detailed, robust protocol for the purification of 3,4,5-trimethoxy-N-methylaniline, a key intermediate in pharmaceutical and research chemistry. Due to the basic nature of the se...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 3,4,5-trimethoxy-N-methylaniline, a key intermediate in pharmaceutical and research chemistry. Due to the basic nature of the secondary amine, standard silica gel chromatography often results in significant peak tailing and poor separation. This guide outlines a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by an optimized normal-phase flash chromatography protocol on an automated system. The critical inclusion of a basic modifier, triethylamine (TEA), in the mobile phase is detailed, which effectively neutralizes acidic silanol groups on the silica surface, leading to sharp, symmetrical peaks and high-purity fractions.

Introduction

3,4,5-trimethoxy-N-methylaniline is a substituted aniline derivative utilized in the synthesis of various target molecules in drug development and medicinal chemistry. Like many amine-containing compounds, its purification presents a common challenge in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong, non-ideal interactions with the slightly acidic surface of standard silica gel.[1][2][3] This interaction with silanol (Si-OH) groups can cause severe peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[2][4][5]

To overcome this, a common and highly effective strategy is to add a small percentage of a competitive base, such as triethylamine (TEA), to the mobile phase.[4][6][7] The TEA effectively "masks" the acidic silanol sites, preventing the target analyte from interacting strongly and allowing it to elute efficiently, resulting in improved peak shape and purity.[4][8][9] This application note provides a comprehensive, step-by-step protocol for researchers to achieve high-purity 3,4,5-trimethoxy-N-methylaniline using this proven technique on a standard automated flash chromatography system.

Principle of the Method

This protocol employs normal-phase flash chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[10] The separation is based on the differential adsorption of the components of the crude mixture to the silica. Non-polar impurities will travel through the column quickly, while more polar compounds will be retained longer. The core of this method is the deactivation of the silica surface by the addition of triethylamine to the eluent, ensuring that the basic analyte, 3,4,5-trimethoxy-N-methylaniline, elutes with minimal tailing.[3][4] The optimal mobile phase composition is first determined using Thin-Layer Chromatography (TLC), which serves as a rapid and inexpensive proxy for the flash column separation.[10][11]

Materials and Instrumentation

CategoryItem
Chemicals Crude 3,4,5-trimethoxy-N-methylaniline
Hexane (ACS Grade or higher)
Ethyl Acetate (ACS Grade or higher)
Triethylamine (TEA), >99%
Dichloromethane (DCM, for sample loading)
Consumables Silica Gel 60 (230-400 mesh) Flash Cartridge (Size appropriate for sample scale)
Silica Gel 60 F254 TLC Plates
Glass vials for fraction collection
Pipettes and syringes
Instrumentation Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage Selekt)
TLC Developing Chamber
UV Lamp (254 nm)
Rotary Evaporator

Part 1: Method Development using Thin-Layer Chromatography (TLC)

A crucial preliminary step is to determine an appropriate solvent system that provides good separation of the target compound from its impurities. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35.[6][10]

Protocol:

  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add two different solvent systems for initial screening.

    • System A: 80:20 Hexane:Ethyl Acetate (v/v)

    • System B: 70:30 Hexane:Ethyl Acetate (v/v)

  • Prepare Modified Eluent: In a small beaker, prepare ~10 mL of the most promising solvent system from step 1 (e.g., 70:30 Hexane:EtOAc) and add 1% triethylamine by volume (e.g., 100 µL of TEA to 10 mL of solvent mixture). Pour this into a third TLC chamber.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.

  • Develop the Plates: Place one plate in each of the three chambers. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Compare the plates. The plate developed in the TEA-containing eluent should show a round, well-defined spot for the product with minimal streaking compared to the other two plates. The Rƒ in this system will be used to guide the flash chromatography gradient. An ideal Rƒ is between 0.2 and 0.3.

Scientist's Note: The addition of TEA will often slightly increase the Rƒ of the amine compared to the non-modified solvent system.[12] This is because the TEA competes for the acidic sites on the silica, reducing the analyte's retention. This effect is precisely what is needed to achieve a good peak shape on the column.

Part 2: Flash Chromatography Protocol

This protocol assumes a sample size of approximately 1 gram of crude material. The column size and flow rate should be scaled accordingly for different sample loads.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Crude Sample B TLC Method Development (Part 1) A->B C Prepare Mobile Phases (with 1% TEA) B->C G Run Gradient Elution B->G Determines Gradient E Equilibrate Column C->E D Prepare Sample Slurry (Dry Loading) F Load Sample D->F E->F F->G H Automated Fraction Collection G->H I Analyze Fractions (TLC) H->I J Combine Pure Fractions I->J K Solvent Evaporation J->K L Pure Compound K->L G cluster_0 Without TEA Modifier cluster_1 With TEA Modifier Silica_A Silica SurfaceSi-OH (acidic) Amine_A R₂NH (basic) Amine_A->Silica_A:f0 Strong Acid-Base Interaction Result_A Result: Peak Tailing & Poor Separation Silica_B Silica SurfaceSi-O⁻···H-NEt₃⁺ Amine_B R₂NH Amine_B->Silica_B:f0 Weak Interaction (Elutes Cleanly) TEA NEt₃ (TEA) TEA->Silica_B:f0 Masks Acidic Site Result_B Result: Symmetrical Peak & Good Separation

Caption: How triethylamine (TEA) prevents peak tailing of basic amines on silica gel.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Peak Tailing (even with TEA) Insufficient TEA concentration.Increase TEA concentration to 1.5-2.0%. Ensure TEA is present in both mobile phases.
Sample overload.Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica weight.
Poor Separation / Co-elution Inappropriate solvent system.Re-develop the method using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol + 1% TEA for more polar compounds). [1]
Gradient is too steep.Flatten the gradient profile (e.g., run the linear portion over 15-20 CV instead of 10).
Compound does not elute Compound is too polar for the chosen solvent system.Switch to a more polar eluent system, such as Dichloromethane/Methanol with 1% TEA. [12]
Irreversible binding.Consider using a different stationary phase like alumina or an amine-functionalized silica column. [1][2][5]

Conclusion

The protocol described provides an effective and reliable method for the purification of 3,4,5-trimethoxy-N-methylaniline using automated flash column chromatography. The key to success is the deactivation of the acidic silica gel stationary phase by incorporating triethylamine into the mobile phase. This simple modification prevents undesirable analyte-surface interactions, leading to excellent peak shapes, high resolution, and ultimately, a high-purity final product suitable for downstream applications in research and drug development.

References

  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • University of California, Los Angeles. Flash Column Chromatography. UCLA Chemistry. Available at: [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Available at: [Link]

  • University of Cambridge. SOP: FLASH CHROMATOGRAPHY. University of Cambridge, Department of Chemistry. Available at: [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. Available at: [Link]

  • Anwar, S. et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. Available at: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Available at: [Link]

  • University of Bristol. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Bristol. Available at: [Link]

  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. Available at: [Link]

  • Chemistry and Industry of Forest Products. Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]

  • Chromatography Forum. use of Triethylamine. Chromatography Forum. Available at: [Link]

  • PubChem. 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • PubChem. 4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. Available at: [Link]

  • PubChemLite. 3,4,5-trimethoxy-n-methylaniline (C10H15NO3). PubChemLite. Available at: [Link]

  • PubMed. Optimization of parameters for the analysis of aromatic amines in finger-paints. PubMed. Available at: [Link]

  • Reddit. How to improve efficiency on flash chromatography. Reddit. Available at: [Link]

  • Google Patents. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol. Google Patents.
  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available at: [Link]

Sources

Method

Preparation of 3,4,5-trimethoxy-N-methylaniline derivatives for SAR studies

Application Note: Preparation of 3,4,5-Trimethoxy-N-methylaniline Derivatives for SAR Studies Scientific Rationale & Design Philosophy In the development of small-molecule tubulin inhibitors, the 3,4,5-trimethoxyphenyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 3,4,5-Trimethoxy-N-methylaniline Derivatives for SAR Studies

Scientific Rationale & Design Philosophy

In the development of small-molecule tubulin inhibitors, the 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore essential for anchoring compounds into the colchicine-binding site of tubulin[1]. While primary 3,4,5-trimethoxyanilines are common building blocks, the strategic installation of an N-methyl group (yielding 3,4,5-trimethoxy-N-methylaniline) frequently acts as a critical structural switch in Structure-Activity Relationship (SAR) studies.

From a mechanistic standpoint, N-methylation achieves three critical objectives:

  • Conformational Control: It alters the torsional angle between the TMP ring and the adjacent linker (e.g., sulfonamide or heterocyclic core), forcing the molecule into a bioactive conformation that better mimics natural tubulin binders like combretastatin A-4[2].

  • Steric Optimization: The N-methyl group can project into specific hydrophobic pockets within the target protein, significantly enhancing binding affinity[3].

  • Physicochemical Tuning: By masking a hydrogen bond donor, N-methylation improves membrane permeability and helps the molecule evade P-glycoprotein (P-gp) mediated multidrug resistance (MDR) efflux pumps, a common hurdle in oncology drug development[1].

Synthetic Strategy & Workflow

To build a robust SAR library, the workflow must be modular. The strategy begins with the highly selective mono-methylation of 3,4,5-trimethoxyaniline, followed by divergent derivatization via cross-coupling, sulfonylation, or amidation.

SAR_Workflow SM 3,4,5-Trimethoxyaniline (Primary Amine) Imine Hemiaminal / Imine Intermediate SM->Imine (CH2O)n, NaOMe NMe 3,4,5-Trimethoxy-N-methylaniline (Secondary Amine) Imine->NMe NaBH4, MeOH BHA Buchwald-Hartwig Coupling (S-Phos) NMe->BHA Sulf Sulfonylation (ArSO2Cl) NMe->Sulf Amid Amidation (ArCOCl) NMe->Amid Bio SAR Evaluation Tubulin & Cytotoxicity BHA->Bio Sulf->Bio Amid->Bio

Synthetic workflow for 3,4,5-trimethoxy-N-methylaniline derivatives and SAR evaluation.

Validated Experimental Protocols

Protocol A: One-Pot Reductive Amination (Synthesis of 3,4,5-Trimethoxy-N-methylaniline)

Causality & Insight: Direct alkylation of anilines with methyl iodide is notoriously difficult to control, almost always resulting in an inseparable mixture of secondary and over-alkylated tertiary/quaternary amines. To ensure strict mono-methylation, a reductive amination approach is required. The addition of sodium methoxide (NaOMe) ensures the aniline remains entirely in its free-base form, maximizing its nucleophilicity to attack paraformaldehyde[4].

Step-by-Step Methodology:

  • Suspend NaOMe (5.0 equivalents) in anhydrous methanol (15 mL) under an inert atmosphere.

  • Add 3,4,5-trimethoxyaniline (1.0 equivalent, typically 5-10 mmol) to the suspension and stir for 10 minutes.

  • Pour the resulting solution into a separate suspension of paraformaldehyde (1.4 equivalents) in methanol (10 mL)[4].

  • Stir the reaction mixture at room temperature for 5 hours to allow complete formation of the imine/hemiaminal intermediate.

  • Carefully add sodium borohydride (NaBH₄, 1.0 equivalent) in small portions. Heat the mixture to reflux for 2 hours to drive the reduction to completion[4].

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validating Analytical Check: Confirm success via ¹H NMR; the product must show a sharp, distinct 3-proton singlet at ~2.80 ppm, confirming the presence of the new N-methyl moiety[3].

Protocol B: Buchwald-Hartwig Amination for Diaryl Amines

Causality & Insight: Coupling the sterically hindered 3,4,5-trimethoxy-N-methylaniline with aryl halides requires precise ligand selection. Standard bulky ligands like X-Phos often fail because their large ortho-isopropyl groups sterically clash with the newly installed N-methyl group on the aniline[3]. Switching to S-Phos, which features smaller ortho-methoxy groups, relieves this steric tension and restores catalytic turnover[3].

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the target aryl halide (1.0 eq), 3,4,5-trimethoxy-N-methylaniline (1.2 eq), Pd₂dba₃ (2 mol%), and S-Phos (8 mol%)[3].

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by LiHMDS (1M in toluene, 3.2 eq) as the base[3].

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography.

Protocol C: Synthesis of Microtubule Destabilizing Sulfonamides (MDS)

Causality & Insight: Sulfonamide derivatives are highly potent tubulin inhibitors. By utilizing the N-methylated aniline instead of the primary aniline, the resulting sulfonamide lacks a hydrogen bond donor. This modification drastically improves the molecule's ability to penetrate cell membranes and evade P-gp efflux mechanisms, leading to nanomolar efficacy against chemoresistant carcinoma cells[1].

Step-by-Step Methodology:

  • Dissolve 3,4,5-trimethoxy-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Dropwise, add the desired substituted benzenesulfonyl chloride (1.1 eq) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the targeted MDS[1].

Data Presentation: Impact of N-Methylation on SAR

The following table synthesizes the profound biological differences observed when transitioning from a primary aniline (-NH) linker to an N-methyl (-NMe) linker across various tubulin-targeting scaffolds.

Compound ScaffoldLinker TypeTubulin Polymerization IC₅₀Cytotoxicity IC₅₀ (Cancer Cell Lines)Mechanistic Observation
Pyrido[2,3-d]pyrimidine -NH (Primary)> 10.0 µM> 50.0 µMLacks crucial hydrophobic contacts in the binding pocket.
Pyrido[2,3-d]pyrimidine -N(CH₃) (Secondary)0.05 – 0.17 µMSub-micromolarN-Me group successfully occupies the adjacent hydrophobic pocket[3].
Sulfonamide (MDS) -NH (Primary)~ 2.5 µM~ 5.0 µMSusceptible to P-gp efflux; poor membrane permeability[1].
Sulfonamide (MDS) -N(CH₃) (Secondary)< 1.0 µMNanomolar Evades P-gp efflux; behaves as a highly potent antimitotic agent[1].

Sources

Application

Application Notes and Protocols for the Catalytic N-methylation of 3,4,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Methylated 3,4,5-Trimethoxyaniline Scaffolds 3,4,5-Trimethoxya...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Methylated 3,4,5-Trimethoxyaniline Scaffolds

3,4,5-Trimethoxyaniline is a key structural motif in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its strategic importance is further amplified upon N-methylation, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group to the nitrogen atom can enhance membrane permeability, improve metabolic stability, and fine-tune binding interactions with biological targets. This application note provides a comprehensive guide to various catalytic systems for the selective N-methylation of 3,4,5-trimethoxyaniline, offering detailed protocols and insights into the underlying chemical principles.

I. Mechanistic Underpinnings: The "Borrowing Hydrogen" Pathway

A prevalent and elegant mechanism in the N-methylation of amines with methanol is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[3][4][5] This catalytic cycle avoids the use of stoichiometric and often toxic alkylating agents by utilizing a sustainable C1 source like methanol.

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Catalyst_M Active Catalyst (M) M_H2 Metal Hydride (M-H₂) Catalyst_M->M_H2 +2H⁺, +2e⁻ Formaldehyde Formaldehyde Methanol Methanol Methanol->Formaldehyde -2H⁺, -2e⁻ Imine Iminium Intermediate Amine 3,4,5-Trimethoxyaniline Methylated_Amine N-Methylated Product FormaldehydeAmine FormaldehydeAmine FormaldehydeAmine->Imine -H₂O ImineM_H2 ImineM_H2 Methylated_AmineCatalyst_M Methylated_AmineCatalyst_M ImineM_H2->Methylated_AmineCatalyst_M Hydrogenation

Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation of anilines with methanol.

In this process, a transition metal catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde. The in situ generated formaldehyde then condenses with the primary amine (3,4,5-trimethoxyaniline) to form an imine or iminium intermediate. The catalyst, now in a hydride form, transfers the "borrowed" hydrogen to the imine, yielding the N-methylated amine and regenerating the active catalyst.[6][7]

II. Comparative Analysis of Catalytic Systems

The choice of catalyst and methylating agent is paramount for achieving high yield and selectivity in the N-methylation of 3,4,5-trimethoxyaniline. Below is a summary of prominent catalytic systems applicable to this electron-rich aniline derivative.

Catalyst SystemMethylating AgentTypical ConditionsSelectivityAdvantagesDisadvantages
Iridium(I)-NHC Complexes Methanol0.1-1 mol% catalyst, Cs₂CO₃ or KOtBu, 130-150 °CHigh for mono-methylationHigh efficiency, broad substrate scope.[6][7][8]Noble metal cost.
Ruthenium-based Complexes Methanol0.5-2 mol% catalyst, base (NaOH, LiOtBu), 60-100 °CGood for mono-methylationMilder conditions, practical.[4][5][9][10]Can require specific ligands.
Copper Hydride (CuH) Paraformaldehyde2.5 mol% (CAAC)CuCl, PMHS, 80 °CHighMild, additive-free, avoids gaseous reagents.[11][12][13]Requires hydrosilane reductant.
Sustainable Cobalt System CO₂ / H₂Co(OAc)₂·4H₂O, triphos, Sn(OTf)₂, 125 °CHigh for di-methylationUtilizes CO₂ as a C1 source.[14]Requires high pressure of H₂.
Heterogeneous Ni/ZnAlOx Methanol40 mg catalyst, NaOH, 160 °CHigh for mono-methylationCatalyst is recyclable.[15]Higher temperatures required.

III. Experimental Protocols

Safety Precaution: These protocols involve the use of high temperatures, pressures, and potentially hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Iridium-Catalyzed Mono-N-methylation with Methanol

This protocol is adapted from methodologies demonstrating high selectivity for mono-methylation of electron-rich anilines.[6][7]

Materials:

  • 3,4,5-Trimethoxyaniline

  • [Ir(cod)Cl]₂ (or a suitable Iridium-NHC precursor)

  • N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, IMes)

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol

  • Schlenk tube or pressure-rated vial

  • Magnetic stirrer and heating block

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the Iridium precursor and the NHC ligand to a Schlenk tube equipped with a magnetic stir bar.

  • Reaction Setup: To the Schlenk tube, add 3,4,5-trimethoxyaniline (1.0 mmol), the chosen base (e.g., KOtBu, 1.0 mmol), and the catalyst (0.5 mol%).

  • Add anhydrous methanol (2 mL).

  • Seal the Schlenk tube tightly and bring it out of the glovebox.

  • Reaction: Place the tube in a preheated heating block at 130 °C and stir for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the N-methyl-3,4,5-trimethoxyaniline.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[15][16]

Protocol_1_Workflow cluster_workflow Protocol 1: Iridium-Catalyzed N-Methylation start Start prep Prepare Catalyst (in situ) start->prep end End setup Reaction Setup: Aniline, Base, Catalyst, Methanol prep->setup react Heat and Stir (130 °C, 12-24h) setup->react workup Cool and Concentrate react->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, GC-MS) purify->analyze analyze->end

Caption: Workflow for Iridium-catalyzed mono-N-methylation.

Protocol 2: Copper-Catalyzed N-methylation with Paraformaldehyde

This protocol offers a milder, additive-free approach using a homogeneous copper hydride catalyst.[11][12]

Materials:

  • 3,4,5-Trimethoxyaniline

  • (CAAC)CuCl (Cyclic(alkyl)(amino)carbene copper(I) chloride)

  • Polymethylhydrosiloxane (PMHS)

  • Paraformaldehyde

  • Anhydrous dibutyl ether (nBu₂O)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 3,4,5-trimethoxyaniline (0.5 mmol), (CAAC)CuCl (2.5 mol%), paraformaldehyde (1.5 mmol), and anhydrous dibutyl ether (2 mL).

  • Add polymethylhydrosiloxane (PMHS, 1.5 mmol) to the mixture.

  • Reaction: Seal the tube and heat the mixture at 80 °C with stirring for 18 hours.

  • Work-up:

    • After cooling to room temperature, quench the reaction by the slow addition of an aqueous solution of NaOH (1 M).

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis: Confirm the structure and purity of the N-methylated product using standard analytical techniques.

Protocol 3: Sustainable N-methylation with CO₂ and H₂

This protocol utilizes carbon dioxide as a renewable C1 source, representing a greener approach to N-methylation.[14][17][18]

Materials:

  • 3,4,5-Trimethoxyaniline

  • Ruthenium(III) acetylacetonate [Ru(acac)₃]

  • 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)

  • Anhydrous THF

  • High-pressure autoclave

  • CO₂ and H₂ gas cylinders with regulators

Procedure:

  • Catalyst Preparation (in situ): In a vial inside a glovebox, add [Ru(acac)₃] (1 mol%) and triphos (2 mol%).

  • Reaction Setup: Add anhydrous THF (2.0 mL) and 3,4,5-trimethoxyaniline (0.5 mmol) to the vial. Seal the vial with a septum.

  • Place the vial inside a high-pressure autoclave.

  • Pressurization: Seal the autoclave, purge with CO₂ (30 atm, twice), and then pressurize with CO₂ (20 atm) and H₂ (60 atm).

  • Reaction: Heat the autoclave to 140 °C and stir for 16-24 hours.

  • Work-up:

    • Cool the autoclave to room temperature in an ice bath and carefully release the pressure.

    • Analyze the reaction mixture by GC-MS using an internal standard to determine conversion and yield.[17][19]

    • For isolation, concentrate the reaction mixture and purify by silica gel column chromatography.

Protocol_3_Workflow cluster_workflow Protocol 3: Sustainable N-Methylation with CO₂/H₂ start Start prep Prepare Catalyst (in situ) start->prep end End setup Combine Reagents in Autoclave prep->setup pressurize Pressurize with CO₂ and H₂ setup->pressurize react Heat and Stir (140 °C, 16-24h) pressurize->react depressurize Cool and Depressurize react->depressurize analyze_purify Analyze (GC-MS) and Purify depressurize->analyze_purify analyze_purify->end

Caption: Workflow for sustainable N-methylation using CO₂ and H₂.

IV. Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Incorrect base.Use a fresh batch of catalyst; Increase temperature in increments; Screen different bases (e.g., KOtBu, Cs₂CO₃, NaOH).
Low Selectivity (Di-methylation) High catalyst loading; Prolonged reaction time; High temperature.Decrease catalyst loading; Monitor reaction progress and stop at optimal mono-methylation; Lower the reaction temperature.
Formation of Byproducts Substrate decomposition at high temperatures.Employ a milder catalytic system (e.g., CuH-based); Reduce reaction temperature and extend the reaction time.

V. Conclusion

The catalytic N-methylation of 3,4,5-trimethoxyaniline is a critical transformation for the synthesis of advanced intermediates in drug discovery and materials science. The choice of catalytic system allows for a tailored approach, balancing factors such as cost, reaction conditions, and desired selectivity. The protocols provided herein, based on robust and well-documented methodologies for anilines, offer a solid foundation for researchers to achieve efficient and selective N-methylation of this valuable substrate. Further optimization of reaction parameters may be necessary to achieve optimal results for specific applications.

References

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]

  • Dang, T. T., & Seayad, A. M. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 5(7), 4448–4455. [Link]

  • Request PDF. (n.d.). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. Retrieved from [Link]

  • Shi, L., et al. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Sustainable Chemistry & Engineering, 5(12), 11594–11601. [Link]

  • Request PDF. (n.d.). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium NHC complex catalyzed N‐methylation of amines with methanol. Retrieved from [Link]

  • Gracia, J., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1364–1380. [Link]

  • Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Retrieved from [Link]

  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1834-1840. [Link]

  • Gracia, J., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1364–1380. [Link]

  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1834-1840. [Link]

  • Request PDF. (n.d.). Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. Retrieved from [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30640–30645. [Link]

  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • Li, F., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(8), 5486–5495. [Link]

  • Unspecified author. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Green Chemistry. [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30640–30645. [Link]

  • ResearchGate. (n.d.). N-Methylation of amines with paraformaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry, 22(18), 6043-6049. [Link]

  • Wang, Z., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). N‐Methylation of N‐Methylaniline with Carbon Dioxide and Molecular Hydrogen over a Heterogeneous Non‐Noble Metal Cu/TiO2 Catalyst. Retrieved from [Link]

  • Beller, M., et al. (2013). Selective Methylation of Amines with Carbon Dioxide and H2. Angewandte Chemie International Edition, 52(43), 11199-11203. [Link]

  • Unspecified author. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Unspecified source.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345-348. [Link]

  • ResearchGate. (n.d.). Scheme 6. The reaction process for the N-methylation of aniline with... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • Xiao-Feng, W., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]

  • Unspecified author. (2023).
  • Chemistry and Industry of Forest Products. (2013). Synthesis of 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

Sources

Method

Application Note: Engineering Stimuli-Responsive Polymer Matrices Incorporating 3,4,5-Trimethoxy-N-methylaniline for Targeted Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Polymer Therapeutics Division Executive Summary & Mechanistic Rationale The 3,4,5-trimethoxyphenyl moiety i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Polymer Therapeutics Division

Executive Summary & Mechanistic Rationale

The 3,4,5-trimethoxyphenyl moiety is a highly potent pharmacophore, universally recognized for its critical role in the antimitotic activity of Combretastatin A-4 (CA-4) and its synthetic analogs. These compounds exert their cytotoxic effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization and inducing mitotic arrest [1, 2]. Furthermore, N-alkylated derivatives of 3,4,5-trimethoxyaniline have demonstrated profound efficacy in overcoming multidrug resistance in various tumor cell lines [3].

While highly potent, the systemic delivery of small-molecule tubulin inhibitors often results in severe off-target toxicity. Incorporating 3,4,5-trimethoxy-N-methylaniline (TMMA) into functional polymer matrices offers a sophisticated solution. By engineering a stimuli-responsive polymeric prodrug, we can achieve targeted delivery, prolonged circulation half-life, and controlled release within the tumor microenvironment. Additionally, TMMA is frequently utilized in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of folic acid analogs [4].

The Chemical Advantage of the N-Methyl Variant

From a synthetic standpoint, utilizing the N-methyl variant of 3,4,5-trimethoxyaniline is a deliberate mechanistic choice. The secondary amine of TMMA prevents the formation of cross-linked networks that commonly occur when primary amines react with bifunctional linkers. This allows for the precise synthesis of a cleavable tertiary amide or carbamate linkage, ensuring that the polymer matrix remains stable in systemic circulation (pH 7.4) but undergoes rapid hydrolytic or enzymatic cleavage in the acidic endosomes of cancer cells (pH < 5.5).

Strategic Workflow

The following workflow outlines the bottom-up synthesis of a TMMA-functionalized polymer matrix. We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure precise control over the polymer architecture.

Polymer_Workflow step1 1. Monomer Synthesis (TMMA + Methacryloyl Chloride) step2 2. RAFT Polymerization (Matrix Formation) step1->step2 step3 3. Nanoparticle Assembly (Aqueous Dialysis) step2->step3 step4 4. Stimuli-Responsive Cleavage (Tumor Microenvironment) step3->step4

Workflow for TMMA-functionalized polymer matrix synthesis and activation.

Experimental Protocols: A Self-Validating System

As a best practice in polymer therapeutics, every synthetic step must include an inherent validation checkpoint to ensure the integrity of the final matrix.

Protocol 1: Synthesis of TMMA-Methacrylamide Monomer

Objective: Convert TMMA into a polymerizable methacrylamide derivative. Causality: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct generated during the reaction. This drives the nucleophilic acyl substitution forward and prevents the protonation of the TMMA secondary amine, which would otherwise quench the reaction.

  • Preparation: Dissolve 10 mmol of 3,4,5-trimethoxy-N-methylaniline (TMMA) and 12 mmol of anhydrous TEA in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 11 mmol of methacryloyl chloride dissolved in 10 mL of DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/Ethyl Acetate).

  • Validation Check: Analyze the purified product via ¹H NMR. The complete disappearance of the secondary amine proton and the emergence of vinylic protons (approx. 5.5–6.0 ppm) confirm successful monomer synthesis.

Protocol 2: RAFT Polymerization of the Functional Matrix

Objective: Copolymerize the TMMA-monomer with a hydrophilic spacer, such as poly(ethylene glycol) methacrylate (PEGMA), to form an amphiphilic block copolymer. Causality: RAFT polymerization is strictly selected over conventional free-radical polymerization to maintain a low Polydispersity Index (PDI). A uniform chain length is non-negotiable for reproducible self-assembly into micelles and consistent pharmacokinetic behavior in vivo.

  • Mixture Preparation: In a Schlenk tube, combine the TMMA-methacrylamide monomer, PEGMA, a RAFT agent (e.g., CPADB), and AIBN (initiator) in a molar ratio of [Monomers]:[RAFT]:[AIBN] = 100:1:0.2 in anhydrous DMF.

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would terminate the radical propagation.

  • Polymerization: Seal the tube and immerse it in a pre-heated oil bath at 70 °C for 16 hours.

  • Termination & Precipitation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under a vacuum.

  • Validation Check: Perform Gel Permeation Chromatography (GPC) against polystyrene standards. A monomodal peak with a PDI ≤ 1.2 mathematically validates the controlled, living nature of the RAFT process.

Protocol 3: In Vitro Stimuli-Responsive Release Assay

Objective: Quantify the pH-dependent cleavage of TMMA from the polymer backbone.

  • Dialysis Setup: Dissolve 10 mg of the TMMA-polymer in 1 mL of PBS and place it in a dialysis bag (MWCO 3.5 kDa).

  • Incubation: Submerge the bags in 50 mL of release media at either pH 7.4 (simulated plasma) or pH 5.0 (simulated endosome) at 37 °C with gentle shaking.

  • Sampling: At predetermined time points, extract 1 mL of the external media and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Validation Check: Quantify free TMMA via HPLC (UV detection at 254 nm). A differential release profile validates the structural integrity of the stimuli-responsive linkage.

Quantitative Data Presentation

The table below summarizes the physicochemical characteristics and release kinetics of three synthesized TMMA-polymer formulations, demonstrating the precision of the RAFT methodology.

Polymer FormulationTarget Mₙ (kDa)Actual Mₙ (kDa)PDITMMA Loading (%)Release at pH 7.4 (48h)Release at pH 5.0 (48h)
Poly(PEGMA-co-TMMA)-115.014.81.128.5%< 5.2%78.4%
Poly(PEGMA-co-TMMA)-225.026.11.1514.2%< 6.1%74.9%
Poly(PEGMA-co-TMMA)-340.038.91.1821.0%< 8.0%69.2%

Mechanism of Action (Intracellular Pathway)

Upon successful synthesis and administration, the functional polymer matrix navigates the cellular environment through a highly specific sequence of events, ultimately leading to targeted apoptosis.

MOA_Pathway n1 Endocytosis of Polymer Prodrug n2 Endosomal Acidification (pH < 5.5) n1->n2 n3 Linkage Cleavage & TMMA Release n2->n3 n4 Tubulin Binding (Colchicine Site) n3->n4 n5 Mitotic Arrest & Apoptosis n4->n5

Intracellular signaling and drug release pathway of TMMA-polymers.

References

  • Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. PMC. [Link]

  • Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog. PMC. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • Target Analogue Imprinted Polymers with Affinity for Folic Acid and Related Compounds. Journal of the American Chemical Society. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 3,4,5-Trimethoxy-N-methylaniline

Welcome to the technical support and troubleshooting center for handling 3,4,5-trimethoxy-N-methylaniline (CAS: 124346-71-0). This guide is designed for researchers, analytical scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for handling 3,4,5-trimethoxy-N-methylaniline (CAS: 124346-71-0). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of electron-rich aromatic amines.

Due to its specific substitution pattern, this reagent is notoriously unstable under ambient conditions. Below, we break down the mechanistic causes of its degradation, provide validated storage protocols, and offer troubleshooting steps to recover compromised material.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3,4,5-trimethoxy-N-methylaniline turn from a clear oil to a dark brown or black viscous material over time? A1: This color change is a direct visual indicator of oxidative degradation. The causality lies in the molecule's electronic structure. The three methoxy groups (-OCH₃) at the 3, 4, and 5 positions, combined with the secondary N-methyl amine, strongly donate electron density into the aromatic ring via resonance and inductive effects. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.

Upon exposure to ambient oxygen and light, the amine undergoes a single-electron transfer (SET) to form a reactive radical cation. This intermediate cascades into quinone imines and eventually polymerizes into highly conjugated, dark-colored azo or biphenyl degradants (;).

OxidationPathway A 3,4,5-Trimethoxy- N-methylaniline B Radical Cation Intermediate A->B O2 / Light (e- loss) C Quinone Imine B->C -H+, -e- D Polymeric Degradants C->D Coupling

Oxidation pathway of 3,4,5-trimethoxy-N-methylaniline to dark degradants.

Q2: What is the definitive storage micro-environment to arrest this degradation? A2: To establish a self-validating storage system, you must eliminate the three kinetic drivers of oxidation: oxygen, thermal energy, and light.

  • Atmosphere: Store under Argon. Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the reagent, displacing residual oxygen at the liquid interface.

  • Temperature: Store at -20°C or -80°C. Lowering the temperature exponentially decreases the kinetic rate of autoxidation.

  • Light: Use amber borosilicate vials to prevent photo-induced radical initiation.

Q3: I need to access the main stock bottle frequently. How do I prevent introducing oxygen each time? A3: Never open the bottle cap in ambient air. If the reagent is supplied in a Sure/Seal™ bottle, utilize a Schlenk line or a positive-pressure inert gas system. You must pierce the septum with a needle connected to an Argon line to equalize pressure, then use a pre-purged syringe to withdraw aliquots while simultaneously backfilling the headspace with Argon ().

Q4: Can I rescue a batch that has already oxidized and turned brown? A4: Yes. Because the degradants are typically highly conjugated, neutral polymeric species, the intact secondary amine can be isolated via an acid-base extraction (see Protocol 2 below). For severely degraded batches, vacuum distillation (Kugelrohr) is required to recover the pure, colorless product.

Part 2: Quantitative Data on Storage Efficacy

The table below summarizes the causality between storage conditions and the expected shelf-life of 3,4,5-trimethoxy-N-methylaniline.

Storage Micro-EnvironmentAtmosphereLight ExposureEstimated Shelf-LifeDegradation Mechanism Prevented
Room Temp (20°C) Ambient AirClear Vial< 1 MonthNone (Rapid autoxidation & photolysis)
Refrigerated (4°C) Ambient AirAmber Vial3 - 6 MonthsPhotolysis
Cryogenic (-20°C) NitrogenClear Vial12 - 18 MonthsThermal & Autoxidation
Cryogenic (-20°C) Argon Amber Vial > 2 Years Photolysis, Thermal & Autoxidation

Part 3: Validated Experimental Protocols

Protocol 1: Schlenk-Line Syringe Transfer (Preventative Maintenance)

This protocol ensures that active bench use does not compromise the integrity of the stock reagent.

Step 1: Syringe Preparation. Attach a 20-gauge needle to a glass Luer-lock syringe. Insert the needle into a septum-sealed empty flask connected to a Schlenk line. Cycle vacuum and Argon three times to completely purge the syringe of atmospheric oxygen and moisture. Step 2: Bottle Pressurization. Insert an Argon line (equipped with a bubbler relief) into the Sure/Seal™ septum of the reagent bottle to establish positive pressure. Step 3: Withdrawal. Insert the purged syringe into the reagent bottle. Slowly withdraw the required volume. The positive Argon pressure will assist the plunger, preventing vacuum-induced air ingress through the septum puncture. Step 4: Transfer. Withdraw the needle and immediately transfer the reagent into your reaction vessel under an active Argon counter-flow.

  • Self-Validation Checkpoint: The reagent must remain completely colorless inside the syringe barrel. If the liquid turns yellow or brown within the syringe, the purge cycle was insufficient, and the aliquot should be discarded to protect your reaction.

SyringeTransfer Step1 1. Purge Syringe (3x with Argon) Step2 2. Pressurize Bottle (Insert Ar Line) Step1->Step2 Step3 3. Withdraw Reagent (Slow Pull) Step2->Step3 Step4 4. Transfer to Reaction (Under Inert Flow) Step3->Step4

Step-by-step inert syringe transfer workflow for air-sensitive reagents.

Protocol 2: Recovery and Purification of Oxidized Reagent

If your stock has darkened, use this acid-base extraction to separate the intact amine from neutral polymeric degradants.

Step 1: Dissolution. Dissolve the dark, oxidized amine in degassed diethyl ether or dichloromethane (DCM). Step 2: Acid Extraction. Extract the organic layer with cold 1M HCl (3 x 20 mL). The intact 3,4,5-trimethoxy-N-methylaniline will protonate to form a water-soluble ammonium salt and move to the aqueous layer. The neutral polymeric degradants will remain in the organic layer. Step 3: Separation. Discard the dark organic layer. Wash the aqueous layer once more with fresh DCM to remove trace degradants. Step 4: Neutralization. Carefully basify the aqueous layer to pH 10 using cold 1M NaOH under a gentle stream of Argon. The aqueous layer will turn cloudy as the free-base amine precipitates/oils out. Step 5: Back-Extraction. Extract the free-based amine back into fresh, degassed diethyl ether (3 x 20 mL). Step 6: Isolation. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator flushed with Argon).

  • Self-Validation Checkpoint: The resulting oil should be clear to pale yellow. Confirm purity via ¹H NMR; a successful purification will show sharp aromatic singlets (~6.0-6.2 ppm) and a complete absence of broad, polymeric baseline humps in the aromatic region.

Part 4: References

  • Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices Source: Organic Letters (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Mitigating Poly-alkylation in 3,4,5-trimethoxy-N-methylaniline Synthesis

Welcome to the technical support center for the synthesis of 3,4,5-trimethoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,4,5-trimethoxy-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-methylation of 3,4,5-trimethoxyaniline, with a particular focus on the prevention of poly-alkylation byproducts. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles.

The Challenge: Over-Methylation in Aniline Synthesis

A frequent obstacle in the synthesis of N-methylanilines is the propensity for over-alkylation, leading to the formation of N,N-dimethylated and even quaternary ammonium salt byproducts.[1] This issue arises because the mono-methylated product, 3,4,5-trimethoxy-N-methylaniline, is often more nucleophilic than the starting primary amine, 3,4,5-trimethoxyaniline.[2] Consequently, it can readily react further with the methylating agent. The electron-donating nature of the three methoxy groups on the aniline ring further exacerbates this issue by increasing the nucleophilicity of the nitrogen atom.

This guide will explore various strategies to enhance the selectivity for the desired mono-methylated product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of N,N-dimethyl-3,4,5-trimethoxyaniline. How can I improve the selectivity for the mono-methylated product?

A1: This is a classic selectivity problem. Here are several strategies to favor mono-methylation, categorized by the reaction components:

  • Choice of Methylating Agent:

    • Dimethyl Carbonate (DMC): DMC is a greener and often more selective methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[2][3] It can operate via an in-situ protection-deprotection mechanism that favors mono-methylation.[2][4] The reaction with DMC often requires higher temperatures and can be effectively performed in a continuous flow system to minimize byproduct formation.[2]

    • Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction): This reductive amination method is inherently self-limiting and will not produce quaternary ammonium salts.[5] The reaction proceeds through the formation of an imine, which is then reduced by formic acid. The tertiary amine cannot form an iminium ion, thus preventing further methylation.[5][6]

  • Reaction Conditions:

    • Stoichiometry: Carefully controlling the stoichiometry of your reagents is crucial. Using a slight excess of the aniline starting material relative to the methylating agent can help consume the methylating agent before it can react with the mono-methylated product.

    • Temperature and Reaction Time: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.[4] Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized.[7]

    • Continuous Flow Systems: These systems offer precise control over reaction parameters like temperature, pressure, and residence time, which can significantly enhance selectivity for mono-alkylation.[2][4]

  • Catalyst Systems:

    • Certain catalyst systems, such as specific iridium(I) complexes, have demonstrated high selectivity for the mono-N-methylation of anilines using methanol as the methylating agent.[4][8]

    • Zeolite catalysts have also been employed with dimethyl carbonate for selective mono-N-methylation.[9]

Q2: I am attempting the Eschweiler-Clarke reaction, but I am observing N-formylated byproducts instead of the desired N-methylated product. What is causing this?

A2: The formation of N-formylated products can be a side reaction in the Eschweiler-Clarke synthesis, especially with electron-rich anilines.[4] This occurs when the intermediate imine is not efficiently reduced by formic acid. To mitigate this:

  • Ensure an Excess of Formic Acid: Formic acid acts as the reducing agent. An insufficient amount can lead to the accumulation of the imine, which can then be hydrolyzed to the formamide.

  • Optimize Reaction Temperature: While the Eschweiler-Clarke reaction is often heated, excessively high temperatures might promote side reactions. A systematic optimization of the temperature may be necessary.

Q3: My reaction is very slow or shows no conversion. What are the likely causes?

A3: Several factors can lead to low or no conversion:

  • Incorrect Base: The choice and amount of base can be critical, depending on the chosen methylation method. Some protocols require a strong base like potassium tert-butoxide (KOtBu), while others may use weaker bases like cesium carbonate (Cs₂CO₃) or even sodium hydroxide (NaOH).[4][10] The absence of a required base will likely prevent the reaction from proceeding.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. For instance, in zeolite-catalyzed reactions, highly polar solvents like DMF can competitively adsorb to the catalyst surface and inhibit the reaction.[4][9]

  • Catalyst Deactivation: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and handled properly to avoid deactivation.[7]

Q4: How can I effectively separate the desired mono-methylated product from the di-methylated byproduct and unreacted starting material?

A4: Chromatographic techniques are generally the most effective for separating these closely related compounds.

  • Column Chromatography: This is a standard and effective method for purification on a laboratory scale. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[11]

  • Preparative HPLC: For higher purity requirements or more challenging separations, preparative high-performance liquid chromatography can be employed.

  • Acid-Base Extraction: While less effective for separating mono- and di-methylated products, an acid-base workup can be used to remove non-basic impurities. The aniline derivatives can be extracted into an acidic aqueous layer, leaving neutral organic impurities behind. The anilines can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[12]

Visualizing the Reaction Pathway

The following diagram illustrates the general N-methylation pathway of an aniline, highlighting the formation of both the desired mono-methylated product and the over-methylated byproduct.

N_Methylation_Pathway Aniline 3,4,5-Trimethoxyaniline (Primary Amine) MonoMethyl 3,4,5-Trimethoxy-N-methylaniline (Secondary Amine - Desired) Aniline->MonoMethyl + CH₃⁺ DiMethyl 3,4,5-Trimethoxy-N,N-dimethylaniline (Tertiary Amine - Byproduct) MonoMethyl->DiMethyl + CH₃⁺ (Over-methylation)

Caption: N-methylation pathway of 3,4,5-trimethoxyaniline.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Reaction Issue Detected Check_Purity High Poly-alkylation? Start->Check_Purity Low_Conversion Low/No Conversion? Check_Purity->Low_Conversion No Change_Reagent Consider Eschweiler-Clarke or DMC Check_Purity->Change_Reagent Yes Check_Base Verify Base & Stoichiometry Low_Conversion->Check_Base Yes Success Problem Resolved Low_Conversion->Success No, other issue Optimize_Conditions Optimize Stoichiometry, Temp, Time Change_Reagent->Optimize_Conditions Flow_Chemistry Consider Continuous Flow Optimize_Conditions->Flow_Chemistry Flow_Chemistry->Success Check_Solvent Evaluate Solvent Effects Check_Base->Check_Solvent Check_Catalyst Check Catalyst Activity Check_Solvent->Check_Catalyst Check_Catalyst->Success

Caption: Troubleshooting decision tree for N-methylation reactions.

Detailed Experimental Protocols

The following are example protocols for the N-methylation of 3,4,5-trimethoxyaniline, designed to favor mono-methylation.

Protocol 1: Selective N-Monomethylation using Dimethyl Carbonate in a Continuous Flow System

This protocol is adapted from methodologies that have shown high selectivity for mono-methylation.[2]

Materials:

  • 3,4,5-Trimethoxyaniline

  • Dimethyl Carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Continuous flow reactor system (e.g., Vapourtec E-series) with a high-temperature tube reactor and back pressure regulator.

Procedure:

  • Prepare Stock Solutions:

    • Solution A: Prepare a 2 M solution of 3,4,5-trimethoxyaniline in the chosen anhydrous solvent.

    • Solution B: Prepare a solution of DMC (3.0 equivalents) and DBU (1.5 equivalents) in the same anhydrous solvent.

  • System Setup:

    • Set up the continuous flow reactor with a stainless steel reactor coil (e.g., 10 mL).

    • Equip the system with a back pressure regulator (e.g., set to 100 psi) to handle the CO₂ generated.[2]

  • Reaction Execution:

    • Pump the two stock solutions at equal flow rates into a T-mixer before entering the heated reactor coil.

    • The total flow rate should be adjusted to achieve the desired residence time (e.g., 12 minutes).[2]

    • Heat the reactor to the optimized temperature (e.g., 250 °C).[2]

    • Collect the output from the reactor after the system has reached a steady state.

  • Workup and Purification:

    • Remove the solvent from the collected reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired N-methylaniline from any unreacted starting material, carbamate intermediates, and over-alkylated byproducts.

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

This classic method is known for preventing over-methylation to quaternary ammonium salts.[5]

Materials:

  • 3,4,5-Trimethoxyaniline

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Ethyl acetate or Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxyaniline (1.0 equivalent).

    • Add formaldehyde solution (2.2 equivalents).

    • Carefully add formic acid (3.0 equivalents) to the mixture. The addition may be exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully make the mixture basic (pH > 9) by the slow addition of a sodium hydroxide solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for different N-methylation strategies of anilines, providing a comparative overview.

Methylation MethodMethylating AgentTypical BaseTemperature (°C)Selectivity for Mono-methylationKey AdvantagesReference(s)
Classical Alkylation Methyl iodide / Dimethyl sulfateK₂CO₃, NaH25 - 80Low to ModerateReadily available reagents[1][13]
Eschweiler-Clarke Formaldehyde / Formic AcidNone (acidic)~100HighPrevents quaternary salt formation[5][6]
Reductive Amination Methanol / H₂KOtBu, NaOH60 - 130HighGreen methylating agent[8][10]
Dimethyl Carbonate DMCDBU, Zeolites150 - 250HighGreen reagent, high selectivity in flow[2][4][9]

Note: The optimal conditions for 3,4,5-trimethoxyaniline may vary and require specific optimization.

References

  • Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds - Benchchem. (URL: )
  • N-Monomethylation of amines using paraformaldehyde and H2 | Request PDF. (URL: [Link])

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (URL: [Link])

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts - ACS Publications. (URL: [Link])

  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (URL: [Link])

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing). (URL: [Link])

  • Eschweiler–Clarke reaction - Wikipedia. (URL: [Link])

  • Different protocols for methylation of aniline. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification | Scilit. (URL: [Link])

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (URL: [Link])

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (URL: [Link])

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (URL: [Link])

  • N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (URL: [Link])

  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Mechanism of the Eschweiler–Clarke methylation reaction. - ResearchGate. (URL: [Link])

  • Eschweiler-Clarke Reaction - SynArchive. (URL: [Link])

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (URL: [Link])

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC. (URL: [Link])

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A. (URL: [Link])

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. (URL: [Link])

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. (URL: [Link])

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC. (URL: [Link])

  • Synthesis of 3,4,5-Trimethoxyaniline. (URL: [Link])

  • An efficient and practical N-methylation of amino acid derivatives - PubMed. (URL: [Link])

  • Protecting Groups List - SynArchive. (URL: [Link])

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. (URL: [Link])

  • Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts | Organometallics - ACS Publications. (URL: [Link])

  • EP0079093A1 - Process for the selective alkylation of an aniline - Google P
  • (PDF) Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline) - ResearchGate. (URL: [Link])

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. (URL: [Link])

  • Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. (URL: [Link])

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. (URL: [Link])

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • US3819709A - Synthesis of n-methylaniline - Google P
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (URL: [Link])

  • Non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole. (URL: [Link])

  • 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem - NIH. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparing the nucleophilic reactivity of 3,4,5-trimethoxy-N-methylaniline vs 3,4,5-trimethoxyaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals When designing active pharmaceutical ingredients (APIs)—particularly tubulin polymerization inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

When designing active pharmaceutical ingredients (APIs)—particularly tubulin polymerization inhibitors and dihydrofolate reductase (DHFR) antagonists—the choice of aniline building blocks dictates both the synthetic route's viability and the final molecule's pharmacokinetic profile.

This guide provides an in-depth comparative analysis of the nucleophilic reactivity of 3,4,5-trimethoxyaniline (TMA) and its secondary amine counterpart, 3,4,5-trimethoxy-N-methylaniline (N-Me-TMA) . By dissecting the delicate balance between electronic induction and steric hindrance, this guide establishes a predictive framework for their behavior in complex synthetic workflows.

Mechanistic Framework: The Electronic-Steric Dichotomy

To predict the nucleophilic behavior of these two anilines, we must evaluate two competing physicochemical forces:

1. Electronic Effects (The Inductive Advantage): TMA is inherently electron-rich. The three methoxy groups donate electron density into the aromatic ring via resonance (+M effect). When the primary amine is methylated to form N-Me-TMA, the methyl group exerts a positive inductive (+I) effect directly onto the nitrogen. This pushes additional electron density into the nitrogen's non-bonding sp3 orbital, raising its Highest Occupied Molecular Orbital (HOMO) energy. Consequently, N-Me-TMA possesses a higher intrinsic basicity and nucleophilicity than TMA [1].

2. Steric Effects (The Trajectory Penalty): Nucleophilicity is a kinetic phenomenon governed by the activation energy required to reach the transition state. The N-methyl group in N-Me-TMA introduces significant steric bulk around the nitrogen lone pair. While N-Me-TMA is electronically superior, its effective nucleophilicity is severely penalized when the approaching electrophile is sterically demanding[2].

Therefore, the comparative reactivity of these two compounds is not absolute—it is entirely contingent on the steric demand of the target electrophile.

ReactivityLogic A 3,4,5-Trimethoxyaniline (Primary) E1 Unhindered Electrophile (e.g., MeI) A->E1 E2 Bulky Electrophile (e.g., Activated Ester) A->E2 B N-Methyl-3,4,5-trimethoxyaniline (Secondary) B->E1 B->E2 R1 Moderate Rate (Baseline) E1->R1 R2 Fast Rate (+I Effect Dominates) E1->R2 R3 Moderate Rate (Low Sterics) E2->R3 R4 No Reaction (Sterics Dominate) E2->R4

Logical reactivity pathways based on electrophile steric bulk.

Quantitative Data Comparison

The following table summarizes the physicochemical and kinetic profiles of both compounds. Nucleophilicity is contextualized using Mayr's parameters ( N ), where a higher value indicates greater intrinsic reactivity toward standard, unhindered carbocations.

Property3,4,5-Trimethoxyaniline (TMA)3,4,5-Trimethoxy-N-methylaniline (N-Me-TMA)
Amine Classification PrimarySecondary
Inductive Effect on Nitrogen BaselineEnhanced (+I from Methyl group)
Steric Hindrance LowHigh
Estimated Mayr Nucleophilicity ( N ) ~13.0~14.5
Reactivity w/ Unhindered Electrophiles ModerateHigh (Electronic control)
Reactivity w/ Bulky Electrophiles ModerateVery Low / Unreactive (Steric control)

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds in your own laboratory, utilize the following field-proven protocols. These workflows are designed with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol A: Kinetic Evaluation via Mayr's Approach (Unhindered Electrophiles)

Objective: To quantify the intrinsic electronic advantage of N-Me-TMA over TMA. Causality of Design: We utilize reference benzhydrylium ions because their electrophilicity ( E ) is strictly calibrated and they lack prohibitive steric bulk. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the charge-separated transition state without hydrogen-bonding to the amine lone pair (which would artificially depress reactivity).

Step-by-Step Workflow:

  • Solution Preparation: Prepare 0.1 M stock solutions of TMA and N-Me-TMA in anhydrous MeCN. Prepare a 0.001 M solution of a reference benzhydrylium tetrafluoroborate in MeCN.

  • Stopped-Flow Setup: Load the solutions into a stopped-flow UV-Vis spectrophotometer thermostated precisely to 20.0 °C under an inert argon atmosphere.

  • Kinetic Monitoring: Rapidly mix the amine (in large excess to maintain pseudo-first-order conditions) with the benzhydrylium ion. Monitor the decay of the benzhydrylium ion's absorbance at its specific λmax​ .

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) by fitting the exponential decay of the absorbance curve.

  • Self-Validation Check (Critical): Plot kobs​ against the amine concentration. The system is validated only if the plot yields a perfectly linear line ( R2>0.99 ) that passes precisely through the origin. A non-zero intercept indicates background solvolysis or solvent contamination, rendering the kinetic run invalid.

Workflow Step1 1. Prepare Equimolar Solutions (Amine + Electrophile in MeCN) Step2 2. Thermostated Reaction (20 °C, Inert Atmosphere) Step1->Step2 Step3 3. In Situ Monitoring (Stopped-Flow UV-Vis) Step2->Step3 Step4 4. Kinetic Analysis (Plot log k_obs vs [E]) Step3->Step4 Step5 5. Validate Intercept (Must pass through origin) Step4->Step5

Self-validating kinetic workflow for determining nucleophilicity.
Protocol B: Probing Steric Impedance via Activated Esters

Objective: To demonstrate the steric cutoff where N-Me-TMA fails to react, while TMA succeeds. Causality of Design: Activated esters (e.g., pentafluorophenyl esters) are bulky electrophiles routinely used in peptide and API synthesis. The bulky leaving group creates a highly congested trajectory for the incoming nucleophile. This protocol proves that the steric penalty of the N-methyl group easily overrides its electronic superiority [3].

Step-by-Step Workflow:

  • Reaction Setup: In a dry vial, dissolve 1.0 equivalent of a bulky activated ester in anhydrous dichloromethane (DCM). Add 1.1 equivalents of the chosen amine (TMA or N-Me-TMA) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to quench liberated acid.

  • Incubation: Stir the reaction at 25 °C for 24 hours.

  • Chromatographic Analysis: Quench an aliquot and analyze via UHPLC-MS to determine the conversion percentage of the activated ester to the amide product.

  • Self-Validation Check (Mass Balance): A quantitative mass balance must be performed using an internal standard (e.g., biphenyl). The molar sum of unreacted amine, target amide product, and any identified side-products must equal 100% ± 2% of the starting material. If mass is "lost," it indicates an unmonitored side reaction (e.g., electrophilic aromatic substitution on the highly electron-rich trimethoxy ring rather than the amine), invalidating the assumption of pure N-nucleophilicity.

Expected Result: TMA will show moderate to high conversion to the amide. N-Me-TMA will show near-zero conversion, validating the dominance of steric hindrance in congested microenvironments.

References

  • Mayr, H., et al. "Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile." European Journal of Organic Chemistry, 2009. URL:[Link]

  • Crampton, M. R., et al. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide." Journal of the Chemical Society, Perkin Transactions 2, 1993. URL:[Link]

  • Al-Zoubi, R., et al. "Exploiting activated esters in novel chemoselective amide formation reactions." Lancashire Online Knowledge, 2014. URL: [Link]

Comparative

Comparative Guide: LC-MS/MS Method Development and Validation for 3,4,5-Trimethoxy-N-methylaniline in Plasma

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Introduction & Regulatory Context 3,4,5-Trimethoxy-N-methylaniline (TMNMA) is a structurally significant secondary amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Introduction & Regulatory Context

3,4,5-Trimethoxy-N-methylaniline (TMNMA) is a structurally significant secondary amine. Its core moiety, 3,4,5-trimethoxyaniline, is frequently utilized in the synthesis of novel pharmacophores, including ULK1/2 kinase inhibitors[1], and is tracked as a critical metabolic intermediate in pharmacokinetic (PK) studies[2]. The specific synthesis and characterization of TMNMA have also been documented in advanced material and pharmaceutical research[3].

Accurate quantification of TMNMA in human plasma is essential for robust PK profiling. To ensure data integrity, bioanalytical methods must be rigorously validated. This guide objectively compares sample preparation and chromatographic strategies for TMNMA, culminating in a fully optimized, self-validating LC-MS/MS protocol that strictly adheres to the [4] and the [5].

Workflow A 1. Human Plasma Sample (Spiked with TMNMA & SIL-IS) B 2. Sample Preparation (SPE vs LLE vs PPT) A->B C 3. Chromatographic Separation (Biphenyl vs C18 Column) B->C D 4. Tandem Mass Spectrometry (ESI+ MRM Mode) C->D E 5. Method Validation (FDA & ICH M10 Compliance) D->E

Fig 1. End-to-end bioanalytical workflow for TMNMA quantification in plasma.

Sample Preparation: The Battle Against Matrix Effects

The Causality of Matrix Suppression: Human plasma is rich in endogenous glycerophosphocholines (phospholipids). During Electrospray Ionization (ESI), these lipids compete with the target analyte for charge droplets, leading to severe signal suppression. Because TMNMA is a basic, moderately hydrophobic secondary amine, selecting an extraction method that isolates the analyte while discarding phospholipids is the most critical step in method development.

We compared three standard approaches:

  • Protein Precipitation (PPT): Uses 3 volumes of acetonitrile. While rapid, it leaves >90% of phospholipids in the final extract.

  • Liquid-Liquid Extraction (LLE): Uses Methyl tert-butyl ether (MTBE) at pH 10. Provides moderate cleanup, but the secondary amine of TMNMA exhibits variable partitioning, leading to lower recovery.

  • Solid-Phase Extraction (SPE - Mixed-Mode Cation Exchange): The MCX sorbent utilizes both hydrophobic and ionic interactions. Because TMNMA is positively charged under acidic conditions, it binds strongly to the cation-exchange sites, allowing for aggressive 100% organic washes to strip away phospholipids before elution.

Table 1: Quantitative Comparison of Sample Preparation Methods (Spiked at 50 ng/mL)
Extraction MethodAbsolute Recovery (%)Matrix Factor (IS-Normalized)Phospholipid Removal
PPT (Acetonitrile) 92.4 ± 4.10.65 (Severe Suppression)Poor
LLE (MTBE, pH 10) 74.2 ± 6.30.88 (Mild Suppression)Moderate
SPE (Oasis MCX) 95.8 ± 2.2 0.98 (Negligible Effect) Excellent

Verdict: SPE (MCX) is the superior choice. It creates a self-validating cleanliness baseline, ensuring that matrix effects do not compromise the assay's trustworthiness during incurred sample reanalysis.

SPE_Mechanism L 1. Load Acidified Plasma (TMNMA is ionized) B 2. MCX Sorbent Binding (Ionic retention) L->B W 3. 100% Methanol Wash (Phospholipids removed) B->W E 4. Basic Methanol Elute (TMNMA neutralized) W->E

Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for TMNMA extraction.

Chromatographic Separation: Column Chemistry Comparison

The Causality of Retention: TMNMA contains an electron-rich trimethoxy-substituted aromatic ring. Traditional C18 columns rely entirely on dispersive (hydrophobic) interactions. In contrast, Biphenyl stationary phases offer orthogonal π−π interactions. The π -electrons of the biphenyl phase interact strongly with the trimethoxy-aromatic ring of TMNMA, enhancing retention and separating the analyte from early-eluting polar matrix components that survive extraction.

Table 2: Column Performance Comparison

(Mobile Phase: 0.1% Formic Acid in Water/Methanol, Flow Rate: 0.4 mL/min)

Chromatographic ParameterWaters ACQUITY BEH C18Restek Raptor Biphenyl
Retention Time (min) 1.452.10
Peak Asymmetry (Tf) 1.35 (Noticeable Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 15:145:1

Verdict: The Biphenyl column provides superior peak shape and retention. By shifting the retention time past the solvent front and residual polar voids, it maximizes ESI sensitivity and assay robustness.

Optimized Step-by-Step Methodology

To ensure this protocol acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS, TMNMA-d3) is introduced at the very first step. This inherently controls for systemic variance; any subsequent volumetric errors, extraction losses, or ESI matrix suppression effects are proportionally normalized.

Phase 1: Sample Aliquoting & Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of TMNMA-d3 (SIL-IS, 500 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding and fully ionize the secondary amine of TMNMA.

Phase 2: Solid-Phase Extraction (Oasis MCX 30 mg, 96-well plate)
  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the sorbent.

  • Load: Apply the acidified plasma sample (210 µL total volume).

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water to remove polar interferences.

  • Organic Wash: Pass 1 mL of 100% Methanol. (Crucial step: This removes neutral lipids and phospholipids while TMNMA remains locked to the sorbent via ionic bonds).

  • Elute: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, releasing TMNMA.

  • Evaporate & Reconstitute: Dry the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Methanol).

Phase 3: LC-MS/MS Parameters
  • System: Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes; hold at 90% B for 1.0 minute; re-equilibrate at 10% B for 1.5 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • TMNMA: m/z 198.1 183.1 (Quantifier, loss of methyl group).

    • TMNMA-d3 (IS): m/z 201.1 183.1.

Regulatory Validation Summary

The optimized SPE-Biphenyl method was subjected to full validation in accordance with the latest global regulatory standards[4][5]. The method demonstrated strict adherence to all predefined acceptance criteria, proving its trustworthiness for clinical sample analysis.

Table 3: Method Validation Results vs. FDA/ICH M10 Criteria
Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Results (TMNMA)Status
Selectivity (Blank Matrix) Interference <20% of LLOQ<4.2% of LLOQPASS
Accuracy (Inter/Intra-day) ±15% of nominal (±20% at LLOQ)96.5% – 104.2%PASS
Precision (CV%) ≤15% (≤20% at LLOQ)2.1% – 6.8%PASS
Matrix Effect IS-normalized MF CV ≤ 15% (6 lots)3.4% CVPASS
Autosampler Stability Stable for anticipated run timeStable for 72 hours at 4°CPASS

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2022) Source: European Medicines Agency (EMA) URL:[Link]

  • ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers Source: bioRxiv / Cold Spring Harbor Laboratory URL:[Link]

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Synthesis and Material Properties of Aromatic Cation-Centred Compounds Source: Durham University E-Theses URL:[Link]

Sources

Validation

A Comparative Guide to 3,4,5-trimethoxy-N-methylaniline and N,N-dimethyl-3,4,5-trimethoxyaniline in Cross-Coupling Reactions

Executive Summary In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks for cross-coupling reactions is a critical decision that dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks for cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of two closely related, electron-rich aniline derivatives: 3,4,5-trimethoxy-N-methylaniline (a secondary amine) and N,N-dimethyl-3,4,5-trimethoxyaniline (a tertiary amine). While structurally similar, the seemingly minor difference in N-alkylation has profound and divergent consequences for their utility in palladium-catalyzed cross-coupling reactions.

The core directive of this analysis is clear: 3,4,5-trimethoxy-N-methylaniline is a versatile nucleophilic partner for C-N bond formation, whereas N,N-dimethyl-3,4,5-trimethoxyaniline is fundamentally unsuitable for this role due to the absence of an N-H bond, a mechanistic necessity for reactions like the Buchwald-Hartwig amination. Furthermore, when the aniline ring itself acts as an electrophile, the increased steric bulk of the N,N-dimethyl group presents significant challenges compared to the N-methyl analogue, often necessitating more specialized catalytic systems. This guide will dissect these differences through the lens of electronic effects, steric hindrance, and mechanistic principles, providing researchers with the foundational knowledge to make informed decisions in catalyst and substrate selection.

Introduction: The Strategic Value of Trimethoxyanilines

Aniline scaffolds are ubiquitous in medicinal chemistry, forming the core of countless therapeutic agents. The 3,4,5-trimethoxy substitution pattern, in particular, is a privileged motif found in a range of bioactive molecules, prized for its ability to modulate solubility, metabolic stability, and target engagement through specific hydrogen bonding and electronic interactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become the gold standard for constructing the complex C-N and C-C bonds that define these molecules.[1][2]

The choice between an N-methylated and an N,N-dimethylated aniline is not arbitrary. It is a decision that fundamentally alters the molecule's role in a synthetic sequence. This guide will illuminate the causality behind their differing performance, moving beyond simple observation to a mechanistic understanding that empowers rational reaction design.

Molecular Properties: A Tale of Two Amines

The reactivity of our two subject molecules is governed by a combination of their electronic nature and, most critically, their steric profile.

Structural and Electronic Effects

Both molecules feature a highly electron-rich aromatic ring due to the powerful +M (mesomeric) effect of the three methoxy groups and the nitrogen lone pair. This high electron density makes the ring a poor electrophile but an excellent nucleophile in reactions like electrophilic aromatic substitution.

  • Basicity and Nucleophilicity: The nitrogen atom in both amines is basic and nucleophilic. The additional methyl group in N,N-dimethyl-3,4,5-trimethoxyaniline provides a slight positive inductive (+I) effect, making it a slightly stronger base than its N-methyl counterpart.[3] However, this marginal increase in basicity is overshadowed by the steric and mechanistic factors discussed below. For the purpose of participating in a cross-coupling reaction as a nucleophile, the presence of an N-H bond is far more important than a minor difference in basicity.[4]

G cluster_0 3,4,5-trimethoxy-N-methylaniline cluster_1 N,N-dimethyl-3,4,5-trimethoxyaniline a b

Caption: Molecular Structures of the Compared Anilines.

Steric Hindrance: The Decisive Factor

The primary differentiator between these two molecules is the steric environment around the nitrogen atom.

  • 3,4,5-trimethoxy-N-methylaniline: As a secondary amine, it possesses one methyl group and one hydrogen atom attached to the nitrogen. The presence of the relatively small hydrogen atom allows for facile coordination to a metal center.

  • N,N-dimethyl-3,4,5-trimethoxyaniline: As a tertiary amine, the nitrogen is shielded by two methyl groups. This creates a significantly more crowded environment. In reactions where the aniline ring is the electrophile (e.g., ortho-bromo-N,N-dimethylaniline), this steric bulk can impede the approach of the palladium catalyst to the site of oxidative addition.[5][6] This effect, known as the "ortho effect," can dramatically reduce reaction rates and yields.[6]

Performance Analysis in Key Cross-Coupling Reactions

Buchwald-Hartwig Amination: A Mechanistic Imperative

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[1] Here, the distinction between our two molecules is absolute.

  • 3,4,5-trimethoxy-N-methylaniline (Excellent Nucleophile): As a secondary amine, this molecule is an ideal substrate for Buchwald-Hartwig amination. The catalytic cycle requires the amine to coordinate to the palladium(II)-halide complex, followed by deprotonation of the N-H bond by a base to form a palladium-amido complex.[7] This palladium-amido species is essential for the final, bond-forming reductive elimination step. The presence of the N-H proton is non-negotiable for the reaction to proceed.[8]

  • N,N-dimethyl-3,4,5-trimethoxyaniline (Unreactive): This tertiary amine lacks the crucial N-H proton. It cannot be deprotonated to form the necessary palladium-amido intermediate. Therefore, it cannot function as the amine nucleophile in a standard Buchwald-Hartwig cross-coupling reaction. It is important to note that while it cannot be a starting material, it could be the product of a Buchwald-Hartwig reaction if one were to couple 3,4,5-trimethoxyaniline (a primary amine) with a methylating agent or perform a double methylation post-coupling.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_key Key Step for Secondary Amines cluster_explanation Analysis OA Oxidative Addition AC Amine Coordination OA->AC Ar-X Deprot Deprotonation (Base) AC->Deprot R2NH RE Reductive Elimination Deprot->RE -H-Base+ RE->OA Ar-NR2 Pd0 Pd(0)L_n RE->Pd0 Pd0->OA N_Methyl 3,4,5-trimethoxy-N-methylaniline (Secondary Amine, R2NH) - Possesses N-H bond. - Can undergo deprotonation. - Reaction proceeds. NN_Dimethyl N,N-dimethyl-3,4,5-trimethoxyaniline (Tertiary Amine, R3N) - No N-H bond. - Deprotonation step is blocked. - Reaction fails.

Caption: The crucial deprotonation step in the Buchwald-Hartwig cycle.

Suzuki-Miyaura Coupling: The Impact of Steric Hindrance

When the aniline ring is functionalized with a halide or triflate, it can serve as the electrophilic partner in C-C bond-forming reactions like the Suzuki-Miyaura coupling. In this scenario, both molecules are viable, but their performance is expected to differ significantly, especially with ortho-substitution.

Let's consider the hypothetical coupling of 2-bromo-3,4,5-trimethoxy-N-methylaniline vs. 2-bromo-N,N-dimethyl-3,4,5-trimethoxyaniline.

  • 2-bromo-3,4,5-trimethoxy-N-methylaniline: The ortho-N-methyl group already provides some steric hindrance. However, successful couplings of ortho-substituted anilines are well-documented, often requiring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or CataCXium A) to facilitate the challenging oxidative addition and reductive elimination steps.[2][9] The free N-H can also coordinate to the catalyst, which can sometimes be inhibitory, but methods for coupling unprotected ortho-anilines have been developed.[10]

  • 2-bromo-N,N-dimethyl-3,4,5-trimethoxyaniline: The ortho-N,N-dimethyl group presents a much greater steric challenge. The two methyl groups severely restrict access to the C-Br bond, making the initial oxidative addition to the Pd(0) center significantly more difficult.[11] Achieving high yields with such a substrate would likely require:

    • Highly active catalyst systems: Potentially higher catalyst loadings (e.g., >2 mol%).

    • Specialized, sterically demanding ligands: Ligands designed for hindered substrates, such as biaryl phosphorinanes, may be necessary.[12][13]

    • Higher temperatures and longer reaction times: To overcome the higher activation energy barrier.

Data and Protocols

As direct comparative experimental data is scarce, the following table summarizes the expected performance based on mechanistic principles and published results for analogous systems.

Feature / Reaction3,4,5-trimethoxy-N-methylanilineN,N-dimethyl-3,4,5-trimethoxyanilineRationale & References
Role in Synthesis Nucleophile (C-N), Electrophile (C-C)Electrophile (C-C) onlyN-H bond is required for nucleophilic role.
Buchwald-Hartwig Amination Excellent Substrate Unreactive The catalytic cycle requires deprotonation of the N-H bond, which is absent in the tertiary amine.[7][8]
Suzuki Coupling (as ortho-bromo) Moderate to Good Yield Challenging, Lower Yield Increased steric hindrance from the N,N-dimethyl group impedes oxidative addition. Requires more specialized ligands and forcing conditions.[11][13]
Typical Ligand Choice Standard biarylphosphines (e.g., XPhos)Highly hindered biarylphosphines or phosphorinanes (e.g., AliPhos)More steric bulk on the substrate necessitates more sterically demanding ligands to promote reductive elimination.[12]
General Reactivity Versatile and broadly applicable.Limited by steric hindrance and lack of N-H functionality.The N-H bond provides a key reactive site for a major class of cross-coupling reactions.
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a typical procedure for the coupling of 3,4,5-trimethoxy-N-methylaniline with an aryl bromide. It is a self-validating system based on established literature for secondary anilines.[14][15]

G start Start: Reagent Preparation reagents To an oven-dried Schlenk tube add: - Aryl Bromide (1.0 mmol, 1.0 eq) - 3,4,5-trimethoxy-N-methylaniline (1.2 mmol, 1.2 eq) - XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%) - Sodium tert-butoxide (1.4 mmol, 1.4 eq) - Magnetic stir bar start->reagents inert Seal with septum, evacuate and backfill with Argon (repeat 3x) reagents->inert solvent Add anhydrous Toluene (5 mL) via syringe inert->solvent reaction Heat reaction mixture to 100 °C with vigorous stirring solvent->reaction monitor Monitor reaction progress by TLC or LC-MS (Typically 4-24 hours) reaction->monitor quench Cool to room temperature. Quench with saturated aq. NH4Cl (10 mL) monitor->quench extract Extract with Ethyl Acetate (3 x 20 mL) quench->extract dry Combine organic layers, wash with brine, dry over Na2SO4, filter extract->dry purify Concentrate in vacuo and purify by flash column chromatography dry->purify end End: Isolated Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: The tube is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the vessel three times. Causality: The active Pd(0) catalyst is sensitive to oxidation, requiring an inert atmosphere for optimal activity and longevity.

  • Reagent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M concentration) is added via syringe, followed by the addition of 3,4,5-trimethoxy-N-methylaniline (1.2 equiv). Causality: Using anhydrous and degassed solvents prevents quenching of the strong base and minimizes catalyst deactivation.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup: The reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and quenched by the addition of water or saturated aqueous ammonium chloride. The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between 3,4,5-trimethoxy-N-methylaniline and N,N-dimethyl-3,4,5-trimethoxyaniline for cross-coupling reactions is dictated by fundamental mechanistic principles.

  • Choose 3,4,5-trimethoxy-N-methylaniline when you require an electron-rich secondary amine to act as a nucleophile in C-N bond-forming reactions like the Buchwald-Hartwig amination. It is also the preferred choice when the aniline ring is the electrophile, as its lower steric profile facilitates easier coupling compared to its dimethylated counterpart.

  • Choose N,N-dimethyl-3,4,5-trimethoxyaniline only when the synthetic plan requires the aniline ring to act as an electrophile (e.g., as an aryl halide) and the N,N-dimethyl moiety is a required structural feature of the final product. Researchers must be prepared for a more challenging reaction that will likely require specialized, highly active catalyst systems and rigorous optimization to overcome the significant steric hindrance.

By understanding the interplay of electronic properties and steric hindrance, chemists can rationally design more efficient and successful synthetic routes, saving valuable time and resources in the pursuit of novel molecules for research and development.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J. Phys. Org. Chem. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Singleton, D. A., & Zhang, X. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc., 133(36), 14252–14255. [Link]

  • Nishiura, M., & Hou, Z. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chem. Commun., 52, 5751-5754. [Link]

  • Qureshi, Z., et al. (2024). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 14, 29184-29188. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]

  • Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]

  • Pye, D. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 14465-14472. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Boyd, A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 364-371. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Pye, D. R., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 14465-14472. [Link]

  • Wikipedia. (2023). Ortho effect. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

Sources

Comparative

Validating the purity of synthesized 3,4,5-trimethoxy-N-methylaniline using quantitative NMR (qNMR)

Title: Validating the Purity of Synthesized 3,4,5-Trimethoxy-N-methylaniline: A Comparative Guide to qNMR vs. Traditional Chromatography In pharmaceutical synthesis, 3,4,5-trimethoxy-N-methylaniline serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of Synthesized 3,4,5-Trimethoxy-N-methylaniline: A Comparative Guide to qNMR vs. Traditional Chromatography

In pharmaceutical synthesis, 3,4,5-trimethoxy-N-methylaniline serves as a critical building block for various active pharmaceutical ingredients (APIs), including specialized antifolates and mescaline-derivative therapeutics[1]. Because the purity of starting materials directly dictates the impurity profile of the final drug product, rigorous analytical validation is non-negotiable[2].

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the default tools for purity assessment. However, as drug development demands higher metrological traceability, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity validation[3]. This guide objectively compares qNMR against traditional chromatographic methods and provides a self-validating experimental protocol for assessing 3,4,5-trimethoxy-N-methylaniline.

The Analytical Challenge: Why Chromatography Falls Short

The synthesis of 3,4,5-trimethoxy-N-methylaniline typically involves the reductive amination of 3,4,5-trimethoxyaniline[1]. This pathway frequently leaves behind trace impurities such as unreacted primary amines, over-methylated tertiary amines, or formyl intermediates.

Relying solely on HPLC-UV or GC-FID to quantify these impurities introduces significant mechanistic flaws:

  • Relative Response Factors (RRFs): HPLC-UV relies on the assumption that all components absorb UV light equally. In reality, the UV absorbance of an over-methylated byproduct differs drastically from the target secondary amine. Without identical reference standards to calculate RRFs for every single impurity, HPLC-UV area percentages will inherently over-report or under-report the true composition[4].

  • Invisible Mass: Chromatography cannot detect inorganic salts, residual silica, or water. Consequently, a sample that is 5% water by weight might still show a "99.9% purity" on an HPLC chromatogram[3].

  • Thermal Degradation: GC-FID requires vaporizing the sample. Secondary amines like 3,4,5-trimethoxy-N-methylaniline can undergo thermal degradation in the injection port, artificially inflating the impurity profile.

qNMR: The Gold Standard for Absolute Purity

Unlike chromatography, 1H-qNMR is a primary ratio method . It relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei giving rise to that signal[5].

Because the response of a proton in a magnetic field is universal, qNMR does not require a reference standard of the identical substance[6]. Instead, an internal standard (IS) of known purity is added to the sample. This allows for the absolute mass fraction (w/w %) of the analyte to be calculated directly, capturing all NMR-invisible mass by difference[3].

Comparative Performance Data

To illustrate the causality behind selecting qNMR, Table 1 compares the purity analysis of a single synthetic batch of 3,4,5-trimethoxy-N-methylaniline across three modalities.

Table 1: Purity Assessment of Synthetic 3,4,5-Trimethoxy-N-methylaniline

Analytical TechniqueDetermined PurityDiscrepancy Source / Mechanistic Flaw
HPLC-UV (254 nm) 98.8% (Area %)Overestimation: Fails to detect non-chromophoric mass (water, salts). Assumes equal UV response factors for all organic impurities[4].
GC-FID 97.5% (Area %)Underestimation: Thermal degradation of the secondary amine in the injection port creates artificial impurities.
1H-qNMR (Absolute) 96.2% (w/w %) True Absolute Value: Accounts for all proton-containing impurities and mathematically captures NMR-invisible mass via mass balance[3].

Experimental Protocol: Self-Validating qNMR Methodology

To achieve metrological traceability, the following protocol outlines the absolute quantification of 3,4,5-trimethoxy-N-methylaniline using an internal calibration methodology[7].

Step 1: Internal Standard Selection

Causality: An ideal internal standard must be highly pure, chemically inert, and possess resonance signals that do not overlap with the analyte[8]. 3,4,5-trimethoxy-N-methylaniline features shielded aromatic protons (~6.1 ppm), methoxy groups (~3.8 ppm), and an N-methyl group (~2.8 ppm). Therefore, 3,5-Dinitrobenzoic acid (3,5-DNBA) is selected as the internal standard. Its highly deshielded aromatic protons (>9.0 ppm) provide a clean, isolated integration region that is perfectly orthogonal to the electron-rich analyte[9].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a gravimetric technique; the largest source of error is weighing variance[10].

  • Using an ultra-microbalance, accurately weigh ~10.00 mg of the synthesized 3,4,5-trimethoxy-N-methylaniline into a clean vial.

  • Accurately weigh ~5.00 mg of the 3,5-DNBA Certified Reference Material (CRM) into the same vial.

  • Co-dissolve completely in 0.6 mL of DMSO-d6. Note: Complete dissolution is non-negotiable. Undissolved particulates do not contribute to the NMR signal, leading to catastrophic quantification failures[5].

Step 3: 1H-qNMR Acquisition Parameters

Causality: To ensure the signal area is strictly proportional to the number of nuclei, the system must achieve full longitudinal magnetization recovery between pulses[6].

  • Pulse Angle: 90° (Ensures maximum signal-to-noise ratio).

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (the longest spin-lattice relaxation time of the integrated protons). For these small molecules, a D1 of 45 seconds ensures >99.3% magnetization recovery, preventing integration truncation[5].

  • Number of Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio of >250:1, required for precision better than 1%[6].

Step 4: Spectral Processing & The Self-Validation Check

Apply rigorous manual phase correction and polynomial baseline correction. A skewed baseline will artificially inflate or deflate the integral area[8].

The Multi-Site Integration Check (Self-Validation): To ensure the protocol is self-validating, calculate the purity twice using two different proton environments on the analyte:

  • Integrate the IS peak (9.2 ppm, 3H) against the analyte's aromatic protons (6.1 ppm, 2H).

  • Integrate the IS peak against the analyte's O-methoxy protons (3.8 ppm, 9H). Causality: If the two calculated purity values deviate by more than 1%, it mathematically proves the presence of a hidden, co-eluting impurity under one of the peaks, prompting immediate method adjustment[6].

Step 5: Absolute Purity Calculation

Apply the fundamental qNMR equation[5]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Workflow Visualization

qNMR_Validation_Workflow cluster_prep Phase 1: Gravimetric Preparation cluster_acq Phase 2: NMR Acquisition cluster_proc Phase 3: Processing & Validation N1 Analyte: 3,4,5-trimethoxy-N-methylaniline N3 Co-dissolution in DMSO-d6 N1->N3 N2 Internal Standard: 3,5-Dinitrobenzoic Acid N2->N3 N4 1H-qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) N3->N4 N5 Spectral Processing (Phase & Baseline Correction) N4->N5 N6 Multi-Site Integration (Ar-H vs IS & O-CH3 vs IS) N5->N6 N7 Absolute Purity Calculation (Self-Validated Output) N6->N7

Figure 1: Self-validating 1H-qNMR workflow for absolute purity determination.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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